Isoliquiritin Apioside
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-3-[4-[(2S,3R,4S,5S,6R)-3-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1-(2,4-dihydroxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30O13/c27-10-19-20(32)21(33)22(39-25-23(34)26(35,11-28)12-36-25)24(38-19)37-15-5-1-13(2-6-15)3-8-17(30)16-7-4-14(29)9-18(16)31/h1-9,19-25,27-29,31-35H,10-12H2/b8-3+/t19-,20-,21+,22-,23+,24-,25+,26-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMMVZVPAYFZNBM-KVFWHIKKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(O1)OC2C(C(C(OC2OC3=CC=C(C=C3)C=CC(=O)C4=C(C=C(C=C4)O)O)CO)O)O)O)(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC=C(C=C3)/C=C/C(=O)C4=C(C=C(C=C4)O)O)CO)O)O)O)(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501314302 | |
| Record name | Isoliquiritin apioside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501314302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
550.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120926-46-7 | |
| Record name | Isoliquiritin apioside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120926-46-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Neolicuroside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120926467 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isoliquiritin apioside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501314302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Isoliquiritin Apioside chemical structure and properties.
This in-depth technical guide provides a comprehensive overview of Isoliquiritin Apioside, a natural flavonoid glycoside, for researchers, scientists, and drug development professionals.
Chemical Structure and Properties
This compound, also known as Neolicuroside, is a chalcone glycoside found in the roots of Glycyrrhiza uralensis (licorice).[1] Its structure consists of an isoliquiritigenin backbone linked to a β-D-apiofuranosyl-(1→2)-β-D-glucopyranosyl moiety.
Table 1: Chemical Identifiers and Properties of this compound
| Property | Value | Source |
| IUPAC Name | (E)-3-[4-[(2S,3R,4S,5S,6R)-3-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1-(2,4-dihydroxyphenyl)prop-2-en-1-one | [2] |
| CAS Number | 120926-46-7 | [2] |
| Molecular Formula | C26H30O13 | [2][3] |
| Molecular Weight | 550.51 g/mol | [3] |
| Canonical SMILES | C1--INVALID-LINK--O[C@@H]2--INVALID-LINK--/C=C/C(=O)C4=C(C=C(C=C4)O)O)CO)O)O)O">C@@(CO)O | |
| InChI Key | VMMVZVPAYFZNBM-KVFWHIKKSA-N |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Appearance | Yellow to orange powder | [4][5] |
| Solubility | Soluble in DMSO, Methanol, Ethanol, Acetone, Chloroform, Dichloromethane, Ethyl Acetate. Slightly soluble in water. | [3][4][5][6] |
| Storage | Store at -20°C, protected from light. | [3][4][6] |
| Purity | >98% (commercially available) | [7] |
| Boiling Point (Predicted) | 901.0 ± 65.0 °C | [4][5] |
| Density (Predicted) | 1.63 g/cm³ | [4][5] |
| pKa (Predicted) | 7.46 ± 0.35 | [4][5] |
Biological Activities and Signaling Pathways
This compound exhibits a range of biological activities, including anti-cancer, anti-inflammatory, and antioxidant effects. It has been shown to modulate key signaling pathways involved in cellular processes like proliferation, angiogenesis, and metastasis.
Anti-Cancer Activity
This compound has demonstrated potential as an anti-cancer agent by suppressing the invasiveness and angiogenesis of cancer cells.[6] This is achieved, in part, through the inhibition of matrix metalloproteinases (MMPs), particularly MMP-9.
Phorbol-12-myristate-13-acetate (PMA), a potent tumor promoter, induces the expression and activity of MMP-9, which plays a crucial role in the degradation of the extracellular matrix, a key step in cancer cell invasion and metastasis. This compound has been shown to significantly decrease PMA-induced MMP-9 activity.[6] This inhibitory effect is mediated through the suppression of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[8]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C26H30O13 | CID 6442433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Natural Product Description|this compound [sinophytochem.com]
- 4. This compound | 120926-46-7 [amp.chemicalbook.com]
- 5. This compound CAS#: 120926-46-7 [amp.chemicalbook.com]
- 6. glpbio.com [glpbio.com]
- 7. biocrick.com [biocrick.com]
- 8. selleckchem.com [selleckchem.com]
In-Depth Technical Guide to the Spectroscopic Characterization of Isoliquiritin Apioside
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data essential for the characterization of Isoliquiritin Apioside, a significant bioactive flavonoid glycoside. The following sections detail its mass spectrometry and nuclear magnetic resonance (NMR) data, along with the experimental protocols for their acquisition. This information is critical for the unambiguous identification and quality control of this compound in research and drug development.
Mass Spectrometry (MS) Data
Mass spectrometry is a key analytical technique for determining the molecular weight and elucidating the structure of this compound.
Table 1: Mass Spectrometry Data for this compound
| Parameter | Value | Source(s) |
| Molecular Formula | C₂₆H₃₀O₁₃ | [1] |
| Molecular Weight | 550.51 g/mol | [1] |
| Ionization Mode | Electrospray Ionization (ESI) | [1] |
| Precursor Ion [M+H]⁺ | m/z 551 | [1] |
| Major Fragment Ions | m/z 419 [M+H - apiose]⁺, m/z 257 [M+H - apiose - glucose]⁺ | [1] |
Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)
A common method for the analysis of this compound involves Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS).
-
Chromatographic Separation:
-
System: UHPLC system.
-
Column: A reversed-phase C18 column (e.g., 2.1 mm × 100 mm, 1.7 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.
-
Flow Rate: Typically around 0.3 mL/min.
-
Column Temperature: Maintained at approximately 35°C.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry Detection:
-
Instrument: Triple quadrupole or ion trap mass spectrometer.
-
Ion Source: Electrospray ionization (ESI) in positive ion mode.
-
Ion Spray Voltage: ~5.5 kV.
-
Ion Source Temperature: ~550°C.
-
Scan Range: m/z 100–1500.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR spectroscopy is indispensable for the complete structural elucidation of this compound, providing detailed information about the carbon and hydrogen framework. The data presented below is typically acquired in deuterated dimethyl sulfoxide (DMSO-d₆).
Table 2: ¹³C NMR Spectroscopic Data of this compound (Apioglucoside Moiety)
| Carbon Position | Chemical Shift (δ) in ppm | Source(s) |
| Glucopyranose | ||
| C-1'' | 98.0 | [2] |
| C-2'' | 77.5 | [2] |
| C-3'' | 75.8 | [2] |
| C-4'' | 70.2 | [2] |
| C-5'' | 76.3 | [2] |
| C-6'' | 60.8 | [2] |
| Apiofuranose | ||
| C-1''' | 108.7 | [2] |
| C-2''' | 77.3 | [2] |
| C-3''' | 79.5 | [2] |
| C-4''' | 74.2 | [2] |
| C-5''' | 64.6 | [2] |
Note: Complete assigned ¹H NMR data and ¹³C NMR data for the aglycone portion are necessary for full characterization and are typically determined through a combination of 1D and 2D NMR experiments.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation:
-
The purified sample of this compound is dissolved in a suitable deuterated solvent, most commonly DMSO-d₆.
-
-
NMR Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiments:
-
1D NMR: ¹H NMR and ¹³C NMR spectra are acquired to observe the proton and carbon signals, respectively.
-
2D NMR:
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct ¹H-¹³C correlations (one-bond couplings).
-
HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range ¹H-¹³C correlations (two- and three-bond couplings), which is crucial for assigning quaternary carbons and linking different structural fragments.
-
-
-
Visualizations
Logical Workflow for Spectroscopic Characterization
Caption: Workflow for the isolation and spectroscopic characterization of this compound.
Signaling Pathway of Spectroscopic Data Integration
Caption: Integration of spectroscopic data for the structural elucidation of this compound.
References
Isoliquiritin Apioside: A Comprehensive Technical Review of its Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoliquiritin Apioside (ISLA), a chalcone glycoside isolated from the rhizome of Glycyrrhiza uralensis (licorice), has emerged as a promising natural compound with a diverse range of biological activities. This technical guide provides an in-depth analysis of the known pharmacological effects of ISLA, with a focus on its anti-cancer, anti-inflammatory, antioxidant, and antigenotoxic properties. We present a comprehensive summary of the quantitative data from key studies, detail the experimental protocols used to elucidate these activities, and provide visual representations of the key signaling pathways modulated by ISLA. This document aims to serve as a valuable resource for researchers and professionals in the fields of pharmacology, oncology, and drug development.
Introduction
This compound (ILA or ISLA) is a flavonoid glycoside found in licorice root, a plant with a long history of use in traditional medicine.[1][2] While licorice extracts have been studied for various therapeutic properties, recent research has focused on isolating and characterizing the activities of its individual bioactive components.[2][3] ISLA has garnered significant attention for its potent biological effects, which are mediated through the modulation of multiple cellular signaling pathways.[1][4] This guide synthesizes the current scientific literature on ISLA, providing a detailed overview of its mechanisms of action and potential therapeutic applications.
Anti-Cancer Activities
ISLA has demonstrated significant potential as an anti-cancer agent, primarily through its anti-metastatic and anti-angiogenic effects, without showing cytotoxicity to malignant cancer cells and endothelial cells.[1][4]
Anti-Metastatic Effects
Metastasis, the spread of cancer cells to distant organs, is a major cause of cancer-related mortality. ISLA has been shown to suppress the invasiveness of cancer cells.[1]
Anti-Angiogenic Effects
Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis.[1] ISLA exhibits anti-angiogenic properties by directly targeting endothelial cells and by reducing the production of pro-angiogenic factors by cancer cells.[1] Under hypoxic conditions, which are common in the tumor microenvironment, ISLA has been observed to decrease the levels of matrix metalloproteinase-9 (MMP-9) and placental growth factor (PlGF).[1]
Anti-Inflammatory Activity
Chronic inflammation is a key contributor to the development and progression of many diseases, including cancer.[5][6] ISLA has been shown to possess anti-inflammatory properties by modulating key inflammatory signaling pathways.[4][5] Specifically, ISLA can suppress the activation of nuclear factor-kappa B (NF-κB), a critical regulator of the inflammatory response.[4]
Signaling Pathways Modulated by this compound
The biological activities of ISLA are underpinned by its ability to modulate several key intracellular signaling pathways.
MAPK and NF-κB Signaling Pathways
Phorbol-12-myristate-13-acetate (PMA) is a potent activator of the mitogen-activated protein kinase (MAPK) and NF-κB pathways, which are involved in MMP expression and cancer cell invasion.[1][4] ISLA has been shown to significantly suppress PMA-induced activation of both MAPK and NF-κB.[1][4]
HIF-1α Signaling Pathway
Hypoxia-inducible factor-1α (HIF-1α) is a key transcription factor that enables tumor cells to adapt to low oxygen conditions by promoting the expression of genes involved in angiogenesis.[1] ISLA has been found to suppress the angiogenic potential of cancer cells by reducing the production of pro-angiogenic factors through the suppression of the HIF-1α signaling pathway.[1]
Antioxidant and Antigenotoxic Activities
Reactive oxygen species (ROS) can cause oxidative damage to DNA, leading to mutations and contributing to carcinogenesis.[7] ISLA has demonstrated significant modulatory activities against oxidative stress-induced genotoxicity.[1][7]
Quantitative Data Summary
The following table summarizes the quantitative data on the biological activities of this compound from various studies.
| Biological Activity | Assay/Model | Test Substance | Concentration | Effect | Reference |
| Antigenotoxicity | SOS chromotest in E. coli PQ37 | This compound | 191 µM | Decreased SOS inducing potency of H₂O₂ by 83.72% | [7] |
| SOS chromotest in E. coli PQ37 | This compound | 191 µM | Decreased SOS inducing potency of NQO by 68.77% | [7] | |
| Comet assay in human peripheral blood lymphocytes | This compound | 191 µM | Reduced tail moment induced by H₂O₂ by 88.04% | [7] | |
| Comet assay in human peripheral blood lymphocytes | This compound | 191 µM | Reduced tail moment induced by NQO by 76.64% | [7] | |
| Anti-metastatic | Transwell® migration assay with HT1080 cells | This compound | 50, 100 µM | Suppressed cell migration | [1] |
| Anti-angiogenic | Transwell® migration assay with HUVECs | This compound | Not specified | Suppressed EGM-2-induced migration | [1] |
| Signaling Inhibition | Western Blotting in HT1080 cells | This compound | 100 µM | Inhibited PMA-induced MAPK (p38, ERK, JNK) phosphorylation | [1] |
| Western Blotting in HT1080 cells | This compound | 50, 100 µM | Inhibited PMA-induced NF-κB activation | [1] | |
| Immunofluorescence in HT1080 cells | This compound | Not specified | Suppressed HIF-1α nuclear expression under hypoxic conditions | [1] |
Experimental Protocols
This section provides a detailed description of the methodologies used in key experiments to evaluate the biological activities of this compound.
Cell Culture
-
HT1080 human fibrosarcoma cells and Human Umbilical Vein Endothelial Cells (HUVECs) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.[1]
Transwell® Migration Assay
This assay was used to assess the effect of ISLA on cancer cell and endothelial cell migration.[1]
Western Blotting
Western blotting was performed to analyze the effect of ISLA on protein expression and phosphorylation in key signaling pathways.[1]
-
Cell Lysis: Cells were lysed to extract total proteins.
-
Protein Quantification: The concentration of protein in the lysates was determined.
-
SDS-PAGE: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Proteins were transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane was blocked to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane was incubated with primary antibodies specific for the target proteins (e.g., phosphorylated and total forms of MAPKs, NF-κB subunits).[1]
-
Secondary Antibody Incubation: The membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: The band intensities were quantified using image analysis software.[1]
Immunofluorescence
This technique was used to visualize the subcellular localization of proteins, such as the nuclear translocation of HIF-1α.[1]
-
Cell Seeding: Cells were grown on glass bottom dishes.
-
Treatment: Cells were treated with ISLA and exposed to hypoxic conditions.
-
Fixation and Permeabilization: Cells were fixed and permeabilized to allow antibody entry.
-
Primary Antibody Incubation: Cells were incubated with a primary antibody against HIF-1α.[1]
-
Secondary Antibody Incubation: Cells were incubated with a fluorescently labeled secondary antibody.
-
Counterstaining: The cell nuclei were counterstained with DAPI.
-
Imaging: The cells were visualized using a fluorescence microscope, and the nuclear HIF-1α levels were measured.[1]
SOS Chromotest
This assay was used to evaluate the antigenotoxic activity of ISLA by measuring the induction of the SOS DNA repair system in Escherichia coli.[7]
Comet Assay (Single Cell Gel Electrophoresis)
The comet assay was employed to assess DNA damage in individual cells.[7]
Pharmacokinetics
A sensitive HPLC method has been developed for the quantitative determination of this compound in rat plasma, which is crucial for pharmacokinetic studies.[8][9] The lower limit of quantification (LLOQ) was determined to be 0.060 μg/mL for ISLA.[8][9] This method has been successfully applied to study the pharmacokinetics of ISLA in rats after oral administration of Zhigancao extract.[8]
Conclusion
This compound exhibits a remarkable spectrum of biological activities, including potent anti-cancer, anti-inflammatory, and antioxidant effects. Its mechanisms of action involve the modulation of key signaling pathways such as MAPK, NF-κB, and HIF-1α. The available quantitative data and detailed experimental protocols provide a solid foundation for further preclinical and clinical investigations. The multifaceted pharmacological profile of ISLA positions it as a highly promising candidate for the development of novel therapeutics for a variety of diseases, particularly cancer and inflammatory disorders. Further research is warranted to fully elucidate its therapeutic potential, bioavailability, and safety profile in humans.
References
- 1. This compound Suppresses in vitro Invasiveness and Angiogenesis of Cancer Cells and Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. catalysis.com.ua [catalysis.com.ua]
- 3. wjarr.com [wjarr.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Renoprotective Effects Of Isoliquiritin Against Cationic Bovine Serum Albumin-Induced Membranous Glomerulonephritis In Experimental Rat Model Through Its Anti-Oxidative And Anti-Inflammatory Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evidence for Anti-Inflammatory Activity of Isoliquiritigenin, 18β Glycyrrhetinic Acid, Ursolic Acid, and the Traditional Chinese Medicine Plants Glycyrrhiza glabra and Eriobotrya japonica, at the Molecular Level - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of antigenotoxic activity of this compound from Glycyrrhiza glabra L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HPLC Method Determination of this compound and Isoliquiritin in Rat Plasma for Application in Pharmacokinetic Study after an Oral Administration of Zhigancao Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Isoliquiritin Apioside: An In-Depth Technical Guide to its In Vitro Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoliquiritin Apioside (ISLA) is a flavonoid glycoside isolated from the rhizome of Glycyrrhiza uralensis (licorice root), a plant with a long history of use in traditional medicine.[1][2] Emerging in vitro research has identified ISLA as a molecule with significant potential in oncology and other therapeutic areas. This technical guide provides a comprehensive overview of the currently understood in vitro mechanisms of action of ISLA, with a focus on its anti-metastatic, anti-angiogenic, and antioxidant properties. All data is presented in a structured format to facilitate analysis, and detailed experimental protocols are provided for key cited studies.
Core Mechanisms of Action
In vitro studies have demonstrated that this compound exerts its biological effects through the modulation of several key signaling pathways. The primary activities observed are the inhibition of cancer cell invasiveness and the suppression of angiogenesis, without inducing cytotoxicity at effective concentrations.[1][2]
Anti-Metastatic and Anti-Angiogenic Effects
ISLA has been shown to significantly suppress the metastatic and angiogenic potential of malignant cancer cells and endothelial cells.[1][2][3] This activity is primarily attributed to its ability to downregulate the activity of matrix metalloproteinases (MMPs) and modulate key signaling cascades involved in cell invasion and vessel formation.[1][2][3]
A primary mechanism of ISLA's anti-metastatic action is the suppression of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[1][3] In human fibrosarcoma (HT1080) cells, ISLA treatment effectively blocks the phosphorylation of key MAPK components—p38, ERK, and JNK—that are typically activated by stimulants like phorbol 12-myristate 13-acetate (PMA).[1] Specifically, PMA-induced phosphorylation of ERK and JNK was almost completely blocked by ISLA.[1]
Concurrently, ISLA inhibits the activation of the NF-κB pathway by preventing the nuclear translocation of the p65 subunit.[1] This dual inhibition of MAPK and NF-κB pathways leads to a significant downstream reduction in the activity of MMPs, which are crucial enzymes for the degradation of the extracellular matrix during cancer cell invasion.[1]
Figure 1: ISLA's inhibition of PMA-induced MAPK and NF-κB pathways.
ISLA also demonstrates anti-angiogenic properties by suppressing the Hypoxia-Inducible Factor-1α (HIF-1α) signaling pathway.[1][2] Under hypoxic conditions, ISLA treatment reduces the nuclear expression of HIF-1α.[1] This leads to a decrease in the production of pro-angiogenic factors such as MMP-9, Placental Growth Factor (PlGF), and Vascular Endothelial Growth Factor (VEGF).[1][2] The reduction of these factors impairs the angiogenic potential of cancer cells.[1] The underlying mechanism is suggested to be the suppression of the HIF-1α/Akt/mTOR pathway.[1]
Figure 2: ISLA's suppression of the HIF-1α pathway and pro-angiogenic factors.
Antioxidant and Antigenotoxic Effects
This compound has demonstrated a marked ability to counteract oxidative stress-induced genotoxicity.[4] This suggests a role for ISLA in cancer chemoprevention by mitigating DNA damage caused by reactive oxygen species (ROS).[4]
Tyrosinase Inhibition
Though research on ISLA is more limited in this area compared to its aglycone, isoliquiritigenin, compounds from licorice root are known tyrosinase inhibitors.[5][6] Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is relevant for dermatological applications aimed at skin lightening.[5][6] Isoliquiritigenin has been shown to inhibit both mono- and diphenolase activities of tyrosinase.[5][6]
Quantitative Data Summary
The following tables summarize the quantitative data from in vitro studies on this compound.
Table 1: Effects of ISLA on Cell Viability and Metastatic Potential in HT1080 Cells
| Parameter | Concentration of ISLA | Observation | Reference |
|---|---|---|---|
| Cell Viability | Up to 100 µM (48h) | No significant effect on cell proliferation. | [1] |
| Cell Migration | 100 µM | Significant suppression of migration in Transwell® assay. | [1] |
| Cell Invasion | 100 µM | Significant suppression of invasion in Matrigel-coated Transwell® assay. | [1] |
| MMP-9 Activity | 50-100 µM | Dose-dependent decrease in PMA-induced MMP-9 activity. |[1] |
Table 2: Effects of ISLA on Pro-Angiogenic Factors and Endothelial Cell Function
| Parameter | Cell Type | Concentration of ISLA | Observation | Reference |
|---|---|---|---|---|
| MMP-9 & PlGF Levels (Hypoxia) | HT1080 | Not specified | Reduced levels compared to untreated hypoxic cells. | [1] |
| VEGF Levels | HT1080 | Not specified | Slightly decreased levels under normoxic and hypoxic conditions. | [1] |
| Endothelial Cell Migration | HUVECs | Not specified | Significant reduction in Transwell® migration. | [2] |
| Tube-like Structure Formation | HUVECs | Not specified | Significant reduction in tube formation ability. |[2] |
Table 3: Antigenotoxic Activity of ISLA
| Assay | Genotoxic Agent | Concentration of ISLA | Reduction in Genotoxicity | Reference |
|---|---|---|---|---|
| SOS Chromotest (E. coli) | Hydrogen Peroxide (1.0 mM) | 191 µM | 83.72% decrease in SOS inducing potency. | [4] |
| SOS Chromotest (E. coli) | 4-NQO (20 µg/ml) | 191 µM | 68.77% decrease in SOS inducing potency. | [4] |
| Comet Assay (Human Lymphocytes) | Hydrogen Peroxide (25 µM) | 191 µM | 88.04% reduction in tail moment. | [4] |
| Comet Assay (Human Lymphocytes) | 4-NQO (5 µg/ml) | 191 µM | 76.64% reduction in tail moment. |[4] |
Experimental Protocols
This section details the methodologies used in the key in vitro experiments to determine the mechanism of action of this compound.
Cell Culture and Viability Assay
-
Cell Line: HT1080 human fibrosarcoma cells.
-
Culture Conditions: Cells were cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ atmosphere.
-
Viability Assay (CCK-8): HT1080 cells were seeded in 96-well plates. After 24 hours, they were treated with increasing concentrations of ISLA (up to 100 µM) for 48 hours. Cell viability was determined using a Cell Counting Kit-8 (CCK-8) assay according to the manufacturer's instructions. Absorbance was measured to determine the percentage of viable cells relative to an untreated control.[1]
Western Blot Analysis for Signaling Pathway Proteins
-
Cell Treatment: HT1080 cells were pretreated with or without 100 µM ISLA for 12 hours and then stimulated with 20 nM PMA for various time points.
-
Lysate Preparation: Total cell lysates were prepared using a lysis buffer.
-
Western Blotting: Proteins were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane was blocked and then incubated with primary antibodies against total and phosphorylated forms of p38, ERK, and JNK, as well as NF-κB p65 and tubulin (as a loading control). After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities were quantified using ImageJ software.[1]
NF-κB Nuclear Translocation Assay
-
Cell Treatment: HT1080 cells were pretreated with ISLA (50 and 100 µM) for 12 hours, followed by stimulation with 20 nM PMA for 30 minutes.
-
Nuclear and Cytosolic Fractionation: Nuclear and cytosolic protein fractions were separated using a specific extraction kit.
-
Analysis: The protein levels of the p65 subunit in both fractions were determined by Western blotting to assess its translocation from the cytoplasm to the nucleus.[1]
Gelatin Zymography for MMP-9 Activity
-
Sample Preparation: HT1080 cells were treated with ISLA in serum-free media. Conditioned medium (CM) was collected after 48 hours.
-
Zymography: The CM was subjected to electrophoresis on a polyacrylamide gel containing gelatin. After electrophoresis, the gel was washed and incubated in a developing buffer to allow for enzyme activity. The gel was then stained with Coomassie Brilliant Blue, and areas of gelatin degradation (indicating MMP activity) appeared as clear bands against a blue background.[1]
HIF-1α Immunofluorescence
-
Cell Treatment: HT1080 cells grown on glass-bottom dishes were treated with various concentrations of ISLA for 12 hours. They were then exposed to hypoxic conditions (e.g., CoCl₂ stimulation or 1% O₂) for 6 hours.
-
Staining: Cells were fixed, permeabilized, and stained with an Alexa Fluor 488-conjugated HIF-1α antibody. Nuclei were counterstained with DAPI.
-
Imaging: Nuclear HIF-1α levels were observed and measured using a fluorescence microscope.[1]
Figure 3: General experimental workflow for in vitro analysis of ISLA.
Conclusion and Future Directions
This compound demonstrates significant anti-metastatic and anti-angiogenic activities in vitro, primarily through the inhibition of the MAPK, NF-κB, and HIF-1α signaling pathways. Its ability to modulate these critical pathways without affecting cell viability at therapeutic concentrations highlights its potential as a lead compound for the development of novel anti-cancer agents.[1][2] Furthermore, its antigenotoxic properties suggest a potential role in chemoprevention.[4]
Future research should focus on elucidating the precise molecular targets of ISLA within these pathways. In vivo studies are necessary to validate these in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of this compound. Additionally, further investigation into its tyrosinase inhibitory and other potential mechanisms of action is warranted to fully explore its therapeutic potential.
References
- 1. This compound Suppresses in vitro Invasiveness and Angiogenesis of Cancer Cells and Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Suppresses in vitro Invasiveness and Angiogenesis of Cancer Cells and Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Evaluation of antigenotoxic activity of this compound from Glycyrrhiza glabra L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glabrene and isoliquiritigenin as tyrosinase inhibitors from licorice roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Isoliquiritin Apioside: A Technical Review of its Pharmacological Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoliquiritin Apioside (ISLA) is a flavonoid glycoside predominantly isolated from the roots of Glycyrrhiza uralensis (licorice), a plant with a long history of use in traditional medicine. Emerging scientific evidence has highlighted the potential of ISLA as a therapeutic agent with a range of pharmacological activities. This technical guide provides an in-depth review of the current understanding of the pharmacological effects of ISLA, with a focus on its anti-inflammatory, anti-cancer, and anti-angiogenic properties. The document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying molecular pathways to support further research and drug development efforts.
Core Pharmacological Effects
This compound exhibits a multi-faceted pharmacological profile, primarily targeting pathways involved in inflammation, cancer progression, and angiogenesis.
Anti-Inflammatory Effects
While specific IC50 values for the anti-inflammatory activity of this compound are not extensively reported in the current literature, studies on related compounds from licorice root, such as isoliquiritigenin, suggest a potent anti-inflammatory capacity. The primary mechanism is believed to be the inhibition of key inflammatory mediators and signaling pathways. It has been shown to suppress the production of pro-inflammatory cytokines and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[1][2] This is largely achieved through the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.
Anti-Cancer and Anti-Metastatic Effects
ISLA has demonstrated significant potential in oncology by inhibiting cancer cell metastasis. Notably, it has been shown to suppress the invasive capabilities of fibrosarcoma cells without exhibiting cytotoxicity at effective concentrations.
Anti-Angiogenic Effects
Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. ISLA has been found to impede angiogenesis by affecting both cancer cells and endothelial cells. It reduces the production of pro-angiogenic factors by cancer cells and directly inhibits the migratory and tube-forming abilities of endothelial cells.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data from preclinical studies on this compound.
| Pharmacological Effect | Cell Line/Model | Parameter | Concentration/Dose | Result | Reference |
| Cytotoxicity | HT1080 (Human Fibrosarcoma) | Cell Viability | Up to 100 µM | No significant effect on cell proliferation. | [3] |
| Anti-Metastasis | HT1080 (Human Fibrosarcoma) | Transwell Invasion | 100 µM | Approximately 83.2% inhibition of serum-induced invasion. | |
| Anti-Angiogenesis | HUVECs (Human Umbilical Vein Endothelial Cells) | Transwell Migration | Not Specified | Significant reduction in migration. | [3] |
| Anti-Angiogenesis | Chick Chorioallantoic Membrane (CAM) Assay | Vessel Formation | Not Specified | Significant suppression of vessel formation. | [3] |
| Anti-Genotoxicity | Human Peripheral Blood Lymphocytes | DNA Damage (Comet Assay) | 191 µM | 88.04% reduction in H₂O₂-induced tail moment. | |
| Anti-Genotoxicity | Human Peripheral Blood Lymphocytes | DNA Damage (Comet Assay) | 191 µM | 76.64% reduction in NQO-induced tail moment. |
Key Signaling Pathways
This compound exerts its pharmacological effects by modulating several critical intracellular signaling pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation and cell survival. ISLA has been shown to inhibit the activation of NF-κB. This is a key mechanism underlying its anti-inflammatory and anti-cancer effects.
MAPK Signaling Pathway
The MAPK pathway is involved in cell proliferation, differentiation, and apoptosis. ISLA has been demonstrated to suppress the phosphorylation of key MAPK members, including p38, ERK, and JNK, which contributes to its anti-cancer and anti-inflammatory activities.[3]
HIF-1α Signaling Pathway
Hypoxia-inducible factor-1 alpha (HIF-1α) is a key transcription factor that enables tumor cells to adapt to low-oxygen conditions and promotes angiogenesis. ISLA has been found to suppress the nuclear accumulation of HIF-1α, thereby inhibiting the expression of its target genes, such as Vascular Endothelial Growth Factor (VEGF).[3]
Experimental Protocols
This section details the methodologies for key experiments cited in the review of this compound's pharmacological effects.
Cell Viability Assay
Objective: To determine the cytotoxic effect of this compound on cancer cells.
Methodology:
-
Cell Culture: HT1080 human fibrosarcoma cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The medium is then replaced with fresh medium containing various concentrations of ISLA (e.g., 0, 10, 25, 50, 100 µM).
-
Incubation: Cells are incubated with ISLA for a specified period (e.g., 24, 48 hours).
-
Quantification: Cell viability is assessed using a Cell Counting Kit-8 (CCK-8) or MTT assay. The absorbance is measured at the appropriate wavelength using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control group.
Transwell Invasion Assay
Objective: To evaluate the effect of this compound on the invasive potential of cancer cells.
Methodology:
-
Chamber Preparation: Transwell inserts with an 8 µm pore size are coated with Matrigel and allowed to solidify.
-
Cell Seeding: HT1080 cells are serum-starved overnight, then resuspended in serum-free medium containing different concentrations of ISLA and seeded into the upper chamber of the Transwell inserts.
-
Chemoattractant: The lower chamber is filled with medium containing a chemoattractant, such as 10% FBS.
-
Incubation: The plate is incubated for a period that allows for cell invasion (e.g., 24 hours).
-
Staining and Counting: Non-invading cells on the upper surface of the membrane are removed with a cotton swab. Invading cells on the lower surface are fixed with methanol and stained with crystal violet. The number of invading cells is counted under a microscope in several random fields.
-
Data Analysis: The percentage of invasion inhibition is calculated by comparing the number of invading cells in the ISLA-treated groups to the untreated control group.
Western Blot Analysis for MAPK and NF-κB Pathways
Objective: To investigate the effect of this compound on the activation of MAPK and NF-κB signaling pathways.
Methodology:
-
Cell Treatment: HT1080 cells are pre-treated with ISLA for a specified time (e.g., 12 hours) and then stimulated with an activator such as phorbol 12-myristate 13-acetate (PMA) to induce pathway activation.
-
Protein Extraction: Cells are lysed, and total protein or nuclear/cytoplasmic fractions are extracted. Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against total and phosphorylated forms of p38, ERK, JNK, and the p65 subunit of NF-κB.
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: The band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or Lamin B1).
Chick Chorioallantoic Membrane (CAM) Assay
Objective: To assess the in vivo anti-angiogenic activity of this compound.
Methodology:
-
Egg Incubation: Fertilized chicken eggs are incubated at 37.5°C with 60% humidity.
-
Windowing: On embryonic day 3, a small window is made in the shell to expose the CAM.
-
Sample Application: On embryonic day 7, a sterile filter paper disc saturated with ISLA is placed on the CAM. A control group with the vehicle and a positive control group with a known angiogenesis inhibitor may be included.
-
Incubation: The eggs are further incubated for a defined period (e.g., 48-72 hours).
-
Observation and Imaging: The CAM is observed and photographed under a stereomicroscope.
-
Quantification: The number and length of blood vessels in the area surrounding the disc are quantified using image analysis software.
-
Data Analysis: The anti-angiogenic effect is determined by comparing the vascularization in the ISLA-treated group to the control group.
Conclusion
This compound, a natural flavonoid from licorice root, demonstrates significant pharmacological potential, particularly in the realms of anti-inflammatory, anti-cancer, and anti-angiogenic activities. Its ability to modulate key signaling pathways such as NF-κB, MAPK, and HIF-1α underscores its promise as a lead compound for the development of novel therapeutics. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic benefits of this compound. Future studies should focus on elucidating more precise quantitative measures of its anti-inflammatory effects, conducting in vivo efficacy and safety studies, and exploring its potential in combination therapies.
References
- 1. Isoliquiritigenin isolated from the roots of Glycyrrhiza uralensis inhibits LPS-induced iNOS and COX-2 expression via the attenuation of NF-kappaB in RAW 264.7 macrophages [pubmed.ncbi.nlm.nih.gov]
- 2. The constituents of licorice (Glycyrrhiza uralensis) differentially suppress nitric oxide production in interleukin-1β-treated hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Suppresses in vitro Invasiveness and Angiogenesis of Cancer Cells and Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Isoliquiritin Apioside: A Comprehensive Technical Guide to its Discovery, Isolation, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoliquiritin apioside, a chalcone glycoside primarily found in the roots of Glycyrrhiza species (licorice), has garnered significant interest within the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth exploration of the historical discovery and isolation of this compound, presenting a compilation of quantitative data, detailed experimental protocols, and visual representations of key processes and pathways. This document serves as a comprehensive resource for researchers and professionals engaged in natural product chemistry, drug discovery, and development.
Introduction
This compound, also known by its synonym neolicuroside, is a flavonoid belonging to the chalcone class. It is structurally characterized by an isoliquiritigenin aglycone linked to a β-D-apiofuranosyl-(1→2)-β-D-glucopyranosyl moiety.[1] Its natural occurrence is predominantly in the roots of various licorice species, including Glycyrrhiza uralensis, Glycyrrhiza glabra, and Glycyrrhiza inflata.[2][3] The compound has demonstrated a range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties, making it a molecule of interest for therapeutic development.[2][4]
Discovery and Historical Milestones
While a singular, definitive "first discovery" paper for this compound is not readily apparent in the surveyed literature, its identification is intrinsically linked to the extensive phytochemical investigation of licorice root. A significant early report by Kitagawa et al. in 1994 documented the isolation of this compound from the aqueous fraction of a methanol extract of Glycyrrhiza glabra roots. This study, focused on the saponins and flavonoid glycosides of "Shinkyo-Kanzo" (a type of licorice from Xinjiang, China), was instrumental in characterizing the minor flavonoid constituents of this important medicinal plant.
Subsequent research has further solidified its presence in various Glycyrrhiza species and has focused on elucidating its biological activities. A notable 2009 study highlighted this compound's potent ability to counteract oxidative stress-induced genotoxicity, marking a key milestone in understanding its therapeutic potential.[4]
Physicochemical and Spectroscopic Data
The structural elucidation and confirmation of this compound have been achieved through various spectroscopic techniques. The following tables summarize key quantitative data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₆H₃₀O₁₃ | [1] |
| Molecular Weight | 550.5 g/mol | [1] |
| CAS Number | 120926-46-7 | [1] |
Table 2: Spectroscopic Data for this compound
| Technique | Data | Reference |
| LC-MS | Precursor [M+H]⁺: 551 m/z | [1] |
| Key Fragments: 419, 257 m/z | [1] | |
| ¹³C NMR | Full spectral data available in PubChem | [1] |
| ¹H NMR | Quantitative signals (in DMSO-d₆) for the aglycone portion are similar to isoliquiritin, with characteristic shifts for the sugar moieties. | [5] |
Isolation and Purification Methodologies
The isolation of this compound from licorice root involves a multi-step process encompassing extraction, fractionation, and chromatographic purification. While specific protocols for this compound are often embedded within broader phytochemical studies, a generalizable workflow can be constructed.
General Experimental Protocol for Isolation
1. Preparation of Plant Material:
-
Dried roots of Glycyrrhiza uralensis are pulverized into a fine powder (e.g., 60 mesh).
2. Extraction:
-
Maceration/Reflux: The powdered root material is extracted with a solvent. A common method involves refluxing with deionized water at elevated temperatures (e.g., 90°C) for a specified duration (e.g., 120 minutes) with a defined solid-to-liquid ratio (e.g., 1:5 to 1:8 w/v).[6]
-
Ultrasonic-Assisted Extraction (UAE): As a more efficient alternative, UAE can be employed. The powdered root is suspended in a solvent (e.g., an ionic liquid solution or aqueous ethanol) and subjected to ultrasonication.[7][8]
3. Filtration and Concentration:
-
The crude extract is filtered (e.g., through gauze or filter paper) to remove solid plant material.
-
The filtrate is then concentrated under reduced pressure to yield a crude extract.
4. Chromatographic Purification:
-
Column Chromatography: The crude extract is subjected to column chromatography. A common approach utilizes a combination of polyamide and macroporous resins.[6]
-
Elution Gradient: A stepwise elution is performed, starting with deionized water, followed by increasing concentrations of ethanol (e.g., 20% and 60% aqueous ethanol).[6] Fractions are collected and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Recrystallization: Fractions containing the purified this compound are combined, concentrated, and subjected to recrystallization to obtain the pure compound.[6]
Table 3: Example Extraction Yields of Flavonoids from Glycyrrhiza Species
| Extraction Method | Compound | Plant Source | Yield | Reference |
| Ionic Liquid-Ultrasound Based Extraction | Isoliquiritin | G. uralensis | 1.17 ± 0.02 mg/g | [9] |
| Deep Eutectic Solvents with UAE | This compound | G. uralensis | Not explicitly quantified alone, but part of a multi-component analysis. | [8][10] |
| Acid Hydrolysis followed by Solvent Extraction | Isoliquiritigenin (from glycosides) | G. uralensis | 2.47‰ | [11] |
Note: Yields can vary significantly based on the specific plant material, extraction conditions, and analytical methods used.
Biological Activity and Signaling Pathways
This compound and its aglycone, isoliquiritigenin, modulate several key signaling pathways, contributing to their observed pharmacological effects.
Anti-inflammatory and Anti-cancer Effects
Research has shown that this compound can suppress the activation of mitogen-activated protein kinases (MAPK) and nuclear factor-kappa B (NF-κB). These pathways are crucial in regulating inflammatory responses and cancer cell proliferation, survival, and metastasis. By inhibiting these pathways, this compound can decrease the expression of pro-inflammatory cytokines and matrix metalloproteinases (MMPs), which are involved in tissue degradation and cancer invasion.
Antioxidant Effects
The aglycone, isoliquiritigenin, is a known activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. By activating this pathway, isoliquiritigenin enhances the cellular defense against oxidative stress, which is implicated in the pathogenesis of numerous chronic diseases.
Conclusion
This compound stands as a promising natural product with a rich history of investigation stemming from the traditional use of licorice root. This guide has provided a consolidated overview of its discovery, detailed methodologies for its isolation, and a summary of its key physicochemical and biological properties. The presented data and workflows offer a valuable resource for scientists and researchers, facilitating further exploration into the therapeutic applications of this intriguing chalcone glycoside. Future research will likely focus on optimizing extraction and synthesis methods, conducting more extensive preclinical and clinical trials, and further unraveling its complex mechanisms of action.
References
- 1. This compound | C26H30O13 | CID 6442433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN101328115A - Method for extracting isoliquiritigenin from licorice - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of antigenotoxic activity of this compound from Glycyrrhiza glabra L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative Analysis of Flavonoids in Glycyrrhiza uralensis Fisch by 1H-qNMR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN102336791A - Method for extracting isoliquiritin from licorice root - Google Patents [patents.google.com]
- 7. Development of sample preparation method for isoliquiritigenin, liquiritin, and glycyrrhizic acid analysis in licorice by ionic liquids-ultrasound based extraction and high-performance liquid chromatography detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. journal11.magtechjournal.com [journal11.magtechjournal.com]
An In-depth Technical Guide to Isoliquiritin Apioside: Properties, Protocols, and Pathway Interactions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of Isoliquiritin Apioside, a naturally occurring chalcone glycoside. It details experimental protocols for its extraction, purification, and analysis, and visually represents its interaction with key cellular signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Physical and Chemical Properties
This compound, also known as Neolicuroside, is a flavonoid glycoside found in the roots of Glycyrrhiza uralensis (licorice).[1] Its core structure is isoliquiritigenin, a chalcone, which is glycosylated with an apiosyl-glucoside moiety.[2] This compound has garnered significant interest for its potential therapeutic applications, including anti-inflammatory, anti-cancer, and anti-angiogenic activities.[3][4]
The key physical and chemical properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₂₆H₃₀O₁₃ | [5] |
| Molecular Weight | 550.5 g/mol | [5] |
| CAS Number | 120926-46-7 | [5] |
| Appearance | Powder | --- |
| Solubility | Soluble in DMSO, Methanol, Ethanol, Acetonitrile. Slightly soluble in water. | --- |
| Storage | -20°C, protect from light | --- |
| UV max | Near 370 nm | [6] |
| Mass Spectrometry | [M+H]⁺ at m/z 551 | [5] |
Experimental Protocols
Extraction of this compound from Glycyrrhiza uralensis
This protocol describes the extraction of a flavonoid-rich fraction containing this compound from the dried roots of Glycyrrhiza uralensis.
Materials:
-
Dried and powdered roots of Glycyrrhiza uralensis
-
80% aqueous ethanol
-
Ethyl acetate
-
Deionized water
-
Heat reflux apparatus
-
Filtration system
-
Rotary evaporator
-
Freeze-dryer
Procedure:
-
50.0 g of powdered Glycyrrhiza root is extracted with 500 mL of 80% aqueous ethanol using heat reflux for 1 hour at 90°C. This step is repeated three times.[7]
-
The extraction mixture is filtered, and the combined filtrate is concentrated to 250 mL in vacuo at 50°C.[7]
-
The aqueous solution is then re-extracted three times with 250 mL of ethyl acetate each time.[7]
-
The ethyl acetate layers are combined and concentrated to dryness in vacuo at 50°C.[7]
-
The resulting residue is dissolved in water and freeze-dried to yield the crude ethyl acetate extract containing this compound.[7] The extract should be stored at -20°C before proceeding to purification.[7]
Purification of this compound by High-Performance Centrifugal Partition Chromatography (HPCPC)
This method allows for the separation and purification of flavonoids, including this compound, from the crude extract.
Materials:
-
Crude ethyl acetate extract of Glycyrrhiza
-
Ethyl acetate
-
Ethanol
-
Deionized water
-
High-Performance Centrifugal Partition Chromatography (HPCPC) system
-
HPLC system for purity analysis
Procedure:
-
A two-phase solvent system composed of ethyl acetate-ethanol-water (1:0.1:1, v/v/v) is prepared by vigorous shaking in a separatory funnel and allowing the phases to separate at room temperature.[7]
-
The HPCPC column is first filled with the upper layer (stationary phase).[7]
-
The apparatus is rotated at 1,300 rpm, and the lower layer (mobile phase) is pumped into the column at a flow rate of 2.0 mL/min.[7]
-
A 40 mg sample of the crude extract, dissolved in 2 mL of the solvent mixture, is injected for each separation run.[7]
-
Fractions are collected and analyzed by HPLC to determine the purity of the isolated compounds. The detection wavelength for this compound is typically around 360 nm.[7][8]
Analysis of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol is suitable for the quantitative analysis of this compound in biological samples or extracts.
Materials:
-
HPLC system with a UV detector
-
Diamonsil C18 analytical column (150 × 4.6 mm; 5 μm) or equivalent
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid
Procedure:
-
The mobile phase is prepared with water (containing 0.1% phosphoric acid, v/v) and acetonitrile in a ratio of 72:28 (v/v).[8]
-
The flow rate is maintained at 1.0 mL/min.[8]
-
The detection wavelength is set to 360 nm for this compound.[8]
-
For plasma sample analysis, protein precipitation is performed with acetonitrile, followed by separation of lipid-soluble impurities with chloroform.[8]
Signaling Pathway Modulation
This compound has been shown to modulate several key signaling pathways involved in cancer progression and inflammation.
Inhibition of the MAPK Signaling Pathway
This compound suppresses the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, which is crucial for cell proliferation and survival. It has been observed to inhibit the phosphorylation of key kinases such as p38, ERK, and JNK in response to stimuli like phorbol 12-myristate 13-acetate (PMA).[3]
Suppression of the NF-κB Signaling Pathway
This compound also inhibits the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation and cell survival. It has been shown to prevent the nuclear translocation of the p65 subunit of NF-κB, thereby suppressing the expression of downstream target genes.[3]
Induction of Apoptosis
While the direct apoptotic mechanisms of this compound are still under investigation, its aglycone, isoliquiritigenin, has been shown to induce apoptosis through the intrinsic pathway. This involves the modulation of Bcl-2 family proteins, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspase-9 and caspase-3.[9]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound Suppresses in vitro Invasiveness and Angiogenesis of Cancer Cells and Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C26H30O13 | CID 6442433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. HPLC method determination of this compound and isoliquiritin in rat plasma for application in pharmacokinetic study after an oral administration of zhigancao extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isoliquiritigenin Induces Apoptosis via ROS-Mediated Inhibition of p38/mTOR/STAT3 Pathway in Human Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
High-Yield Extraction of Isoliquiritin Apioside from Licorice: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoliquiritin apioside, a prominent flavonoid glycoside found in the roots of Glycyrrhiza species (licorice), has garnered significant interest within the scientific community. This interest stems from its potential therapeutic properties, which are currently being explored for various applications in drug development. Achieving high-yield extraction of this compound is a critical first step for comprehensive research, including pharmacological studies and clinical trials. These application notes provide detailed protocols for several high-yield extraction methods, a comparative analysis of their efficiencies, and an overview of the potential signaling pathways modulated by related compounds.
Comparative Data on Extraction Yields
The efficiency of this compound extraction is highly dependent on the chosen method and the parameters employed. While direct comparative studies for this compound are limited, data from related flavonoids and total phenolic content in licorice provide valuable insights into the efficacy of different techniques. The following table summarizes quantitative data from various studies to guide the selection of an appropriate extraction method.
| Extraction Method | Solvent | Key Parameters | Target Compound(s) | Yield | Reference |
| Conventional Solvent Extraction | Deionized Water | Temperature: 90°C, Time: 120 min, Solid-liquid ratio: 1:7 (g/mL) | Isoliquiritin | Purity of 88.2% in crude extract | [1] |
| Ultrasound-Assisted Extraction (UAE) | 57% Methanol | Temperature: 69°C, Time: 34 min | Glycyrrhizic Acid | 3.414% | [2] |
| Microwave-Assisted Extraction (MAE) | 80% Ethanol | Time: 5-6 min, Solid-liquid ratio: 1:12.7 (g/mL) | Total Phenolic Compounds | 47.47 mg/g | [3][4] |
| Ionic Liquid-Based UAE (IL-UAE) | 0.3 mol/L [BMIM]Br | Temperature: 60°C, Time: 120 min, Solid-liquid ratio: 1:16.163 (g/mL) | Isoliquiritigenin | 0.665 mg/g | [5] |
| Natural Deep Eutectic Solvent UAE (NADES-UAE) | 1,4-butanediol–levulinic acid (1:3 molar ratio) with 17% water | Time: 30 min, Solid-liquid ratio: 1:42 (g/mL) | Isoliquiritin | 3.17 mg/g | [6] |
Note: The yields reported are for the specified target compounds and may not directly translate to this compound but indicate the relative effectiveness of the extraction methods.
Experimental Protocols
The following are detailed protocols for the extraction of this compound from licorice root.
Protocol 1: Conventional Solid-Liquid Extraction
This method is a straightforward and cost-effective approach for obtaining a crude extract of this compound.
Materials and Equipment:
-
Dried and powdered licorice root (60 mesh)
-
Deionized water
-
Heating mantle with magnetic stirrer
-
Filtration apparatus (e.g., Buchner funnel with filter paper)
-
Rotary evaporator
Procedure:
-
Weigh 100 g of powdered licorice root and place it in a 2 L round-bottom flask.
-
Add 700 mL of deionized water to achieve a 1:7 solid-liquid ratio.[1]
-
Heat the mixture to 90°C while stirring continuously for 120 minutes.[1]
-
After extraction, cool the mixture to room temperature.
-
Filter the extract through four layers of gauze or a Buchner funnel to separate the solid residue.
-
Collect the filtrate, which is the crude this compound extract.
-
Concentrate the crude extract using a rotary evaporator at a temperature below 60°C to reduce the volume.
-
The concentrated extract can be used for further purification or analysis.
Protocol 2: Ultrasound-Assisted Extraction (UAE)
Ultrasound-assisted extraction utilizes acoustic cavitation to enhance solvent penetration into the plant matrix, leading to higher extraction efficiency and shorter processing times.
Materials and Equipment:
-
Dried and powdered licorice root (60 mesh)
-
70% Ethanol
-
Ultrasonic bath or probe sonicator (e.g., 250 W, 44 kHz)[2]
-
Extraction vessel
-
Centrifuge
-
Filtration apparatus (0.45 µm filter)
-
Rotary evaporator
Procedure:
-
Weigh 10 g of powdered licorice root and place it in a 250 mL extraction vessel.
-
Add 150 mL of 70% ethanol to achieve a 1:15 solid-liquid ratio.
-
Place the extraction vessel in an ultrasonic bath or immerse the ultrasonic probe into the mixture.
-
Sonicate the mixture for 30 minutes at a controlled temperature of 50°C.
-
After sonication, centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid residue.
-
Decant the supernatant and filter it through a 0.45 µm membrane filter.
-
The filtrate is the this compound extract. Concentrate the extract using a rotary evaporator for further use.
Protocol 3: Microwave-Assisted Extraction (MAE)
Microwave-assisted extraction employs microwave energy to rapidly heat the solvent and plant material, which accelerates the extraction process.
Materials and Equipment:
-
Dried and powdered licorice root (60 mesh)
-
80% Ethanol
-
Microwave extraction system
-
Extraction vessel (microwave-transparent)
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Weigh 10 g of powdered licorice root and place it in the microwave extraction vessel.
-
Add 127 mL of 80% ethanol to achieve a solid-liquid ratio of 1:12.7.[3][4]
-
Secure the vessel in the microwave extractor.
-
Set the microwave power to 500 W and the extraction time to 5 minutes.
-
After the extraction cycle is complete, allow the vessel to cool to a safe temperature.
-
Filter the extract to remove the solid plant material.
-
Collect the filtrate and concentrate it using a rotary evaporator.
Purification of this compound
The crude extracts obtained from the methods above can be further purified using column chromatography.
Protocol: Column Chromatography Purification
Materials and Equipment:
-
Crude licorice extract
-
Silica gel or macroporous resin (e.g., HPD-100)
-
Glass chromatography column
-
Elution solvents: Deionized water, and various concentrations of ethanol in water (e.g., 20%, 40%, 60% ethanol)
-
Fraction collector
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Rotary evaporator
Procedure:
-
Prepare a slurry of the chosen stationary phase (silica gel or macroporous resin) in deionized water and pack it into the chromatography column.
-
Dissolve the concentrated crude extract in a minimal amount of deionized water and load it onto the top of the packed column.
-
Begin the elution process with deionized water to remove highly polar impurities.
-
Gradually increase the ethanol concentration in the mobile phase (e.g., 20%, 40%, 60% ethanol) to elute compounds with increasing hydrophobicity.[1]
-
Collect fractions of the eluate using a fraction collector.
-
Monitor the separation process by spotting the collected fractions on a TLC plate and developing it in an appropriate solvent system. Visualize the spots under UV light.
-
Pool the fractions containing pure this compound, as identified by TLC comparison with a standard.
-
Evaporate the solvent from the pooled fractions using a rotary evaporator to obtain purified this compound.
Visualized Workflows and Signaling Pathways
To further clarify the experimental processes, the following diagrams illustrate the workflows for each extraction method.
Caption: General workflows for the extraction and purification of this compound.
While the specific signaling pathways of this compound are still under active investigation, studies on the related aglycone, isoliquiritigenin, suggest potential mechanisms of action that may be relevant.
Caption: Potential signaling pathways modulated by Isoliquiritigenin.
Conclusion
The selection of an optimal extraction method for this compound from licorice depends on the specific requirements of the research, including desired yield, purity, processing time, and available resources. Modern techniques such as Ultrasound-Assisted Extraction and Microwave-Assisted Extraction offer significant advantages in terms of efficiency and reduced extraction times compared to conventional methods. For achieving high purity, subsequent chromatographic purification is essential. The protocols and comparative data presented here serve as a comprehensive guide for researchers to efficiently extract and purify this compound for further scientific investigation and drug development endeavors.
References
- 1. CN102336791A - Method for extracting isoliquiritin from licorice root - Google Patents [patents.google.com]
- 2. Optimization of ultrasound-assisted extraction of glycyrrhizic acid from licorice using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of microwave assisted extraction (MAE) and soxhlet extraction of phenolic compound from licorice root - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. A Study of the Ionic Liquid-Based Ultrasonic-Assisted Extraction of Isoliquiritigenin from Glycyrrhiza uralensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Natural deep eutectic solvents as tailored and sustainable media for the extraction of five compounds from compound liquorice tablets and their comparison with conventional organic solvents - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Isoliquiritin Apioside in Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of Isoliquiritin Apioside in plant extracts. The described protocol provides a comprehensive workflow, from sample preparation using ultrasonic-assisted extraction to chromatographic analysis and data interpretation. This method is suitable for the quality control of raw plant materials, standardization of herbal extracts, and pharmacokinetic studies in drug development.
Introduction
This compound is a prominent flavonoid glycoside found in various medicinal plants, most notably in the roots of Glycyrrhiza species (licorice). It exhibits a range of pharmacological activities, including anti-inflammatory, antioxidant, and anti-tumor effects, making it a compound of significant interest for pharmaceutical and nutraceutical applications. Accurate and reliable quantification of this compound is crucial for ensuring the quality, efficacy, and safety of plant-based products. This document provides a detailed, step-by-step protocol for its quantification using HPLC.
Experimental Protocols
Sample Preparation: Ultrasonic-Assisted Extraction of Plant Material
This protocol describes the extraction of this compound from dried plant material.
Materials and Reagents:
-
Dried and powdered plant material (e.g., licorice root)
-
75% Ethanol (v/v) in deionized water
-
Ultrasonic bath
-
Centrifuge
-
0.22 µm syringe filter
Procedure:
-
Weigh 1.0 g of the powdered plant material accurately and place it into a 50 mL conical flask.
-
Add 25 mL of 75% ethanol.
-
Place the flask in an ultrasonic bath and sonicate for 25 minutes at a power of 350 W.
-
After sonication, centrifuge the mixture at 4000 rpm for 10 minutes.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
The sample is now ready for HPLC analysis.
HPLC Instrumentation and Conditions
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 analytical column (e.g., Diamonsil C18, 150 mm x 4.6 mm, 5 µm)
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | Acetonitrile and Water (containing 0.1% phosphoric acid) (28:72, v/v)[1][2][3] |
| Flow Rate | 1.0 mL/min[1][2][3] |
| Column Temperature | Ambient |
| Detection Wavelength | 360 nm[2][3][4] |
| Injection Volume | 20 µL[1][2][3] |
| Run Time | Approximately 10 minutes |
Preparation of Standard Solutions
Materials:
-
This compound reference standard (purity >98%)
-
Methanol (HPLC grade)
Procedure:
-
Stock Solution (384 µg/mL): Accurately weigh approximately 3.84 mg of this compound reference standard and dissolve it in 10 mL of methanol.[1]
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from 0.06 µg/mL to 3.84 µg/mL.[1][2][4] These solutions are used to construct the calibration curve.
Data Presentation
Method Validation Summary
The following tables summarize the validation parameters for the quantification of this compound based on established methods.
Table 1: Linearity and Range
| Parameter | Value |
| Linearity Range | 0.060 - 3.84 µg/mL[1][2][4] |
| Correlation Coefficient (r) | 0.9954[1][2][4] |
| Regression Equation | y = 1.024x - 0.004[1] |
Table 2: Precision and Accuracy
| Quality Control Sample (µg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%RE) |
| Low | < 10%[1] | < 10%[1] | Within ±5%[1] |
| Medium | < 10%[1] | < 10%[1] | Within ±5%[1] |
| High | < 10%[1] | < 10%[1] | Within ±5%[1] |
Table 3: Limits of Detection and Quantification
| Parameter | Value |
| Limit of Quantification (LOQ) | 0.060 µg/mL[1][2][4] |
Mandatory Visualization
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the experimental protocol for the quantification of this compound in plant extracts.
Caption: Workflow for Quantification of this compound.
Conclusion
The described HPLC method provides a reliable and efficient means for the quantification of this compound in plant extracts. The protocol is straightforward, utilizing common laboratory equipment and reagents. The validation data demonstrates that the method is linear, precise, and accurate over a relevant concentration range. This application note serves as a valuable resource for researchers and industry professionals engaged in the analysis of plant-derived natural products.
References
- 1. Optimization of ultrasound-assisted extraction of glycyrrhizic acid from licorice using response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Study on Extraction of Total Flavonoids from Licorice with Ultrasonic Assistance and Antioxidant Activity | Scientific.Net [scientific.net]
Application Notes: Isoliquiritin Apioside (ILA) for In Vitro Research
Introduction Isoliquiritin Apioside (ILA), a flavonoid glycoside isolated from the roots of Glycyrrhiza uralensis (licorice), is a bioactive compound of significant interest in drug discovery and development.[1][2] Pharmacological studies have highlighted its potential therapeutic applications, including anti-inflammatory, anti-cancer, antioxidant, and neuroprotective activities.[1][2][3][4][5][6] These application notes provide an overview of ILA's biological activities and detailed protocols for designing in vitro cell culture experiments to investigate its mechanisms of action.
Key Biological Activities and Mechanisms of Action
-
Anti-Inflammatory Effects: ILA demonstrates potent anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators. In models using lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7), its aglycone, isoliquiritigenin (ISL), has been shown to down-regulate the expression of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[6][7][8] This activity is primarily mediated through the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1][7][9][10] ILA and ISL prevent the phosphorylation and degradation of IκBα, thereby blocking the nuclear translocation of the p65 subunit of NF-κB.[7][11][12]
-
Anti-Cancer and Anti-Metastatic Activity: ILA has been shown to suppress the metastatic and angiogenic potential of cancer cells without inducing significant cytotoxicity at effective concentrations.[1][2][13] Studies on HT1080 fibrosarcoma cells revealed that ILA (up to 100 μM) effectively inhibits cell migration and invasion.[1][13] This is achieved by decreasing the activity of matrix metalloproteinases (MMPs), particularly MMP-9.[1][2] Furthermore, ILA can reduce the production of pro-angiogenic factors like VEGF by impairing the hypoxia-inducible factor-1α (HIF-1α) pathway.[2]
-
Antioxidant and Neuroprotective Properties: The antioxidant activity of ILA is linked to the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[4][14] Nrf2 is a key transcription factor that regulates the expression of numerous antioxidant and cytoprotective genes.[14][15][16] By promoting Nrf2 activation, ILA can enhance the cellular defense against oxidative stress.[5][14] This antioxidant mechanism contributes to its neuroprotective effects, where ILA has been observed to protect neuronal cells (e.g., SH-SY5Y) from toxin-induced damage.[3]
Experimental Design and Protocols
A typical workflow for evaluating the in vitro effects of this compound involves determining its cytotoxic profile, followed by functional assays to measure its biological activity and mechanistic studies to elucidate the underlying signaling pathways.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol determines the concentration range of ILA that is non-toxic to the cells, which is crucial for interpreting results from subsequent functional assays. The principle relies on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells to form a purple formazan product.[17][18]
Materials:
-
Cell line of interest (e.g., RAW 264.7 macrophages, HT1080 fibrosarcoma cells)
-
Complete culture medium
-
This compound (ILA)
-
DMSO (for ILA stock solution)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well tissue culture plates
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 × 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours (37°C, 5% CO₂).[17]
-
ILA Treatment: Prepare serial dilutions of ILA in culture medium from a concentrated stock (e.g., in DMSO). Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of ILA (e.g., 0, 10, 25, 50, 100, 200 µM). Include a vehicle control (medium with the highest concentration of DMSO used).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24 or 48 hours).[2]
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well for a final concentration of 0.5 mg/mL.[19][20]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT into purple formazan crystals.[19]
-
Solubilization: Carefully remove the medium. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[17]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[17] Measure the absorbance at 570 nm using a microplate reader.[19]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells:
-
Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Control Cells) × 100
-
Protocol 2: Anti-Inflammatory Activity Assessment
This protocol uses LPS-stimulated RAW 264.7 macrophages as an in vitro model of inflammation.[21][22] The inhibitory effect of ILA is quantified by measuring pro-inflammatory cytokine levels in the supernatant (Part A) and analyzing key proteins in the NF-κB pathway from cell lysates (Part B).
Part A: Cytokine Measurement by ELISA
Materials:
-
RAW 264.7 cells
-
ILA and LPS (from E. coli)
-
ELISA kits for TNF-α and IL-6[23]
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2 × 10⁵ cells/well and incubate for 24 hours.
-
Treatment: Pre-treat the cells with various non-toxic concentrations of ILA (determined from the MTT assay) for 1-2 hours.
-
Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Supernatant Collection: Centrifuge the plate to pellet any detached cells and carefully collect the culture supernatant. Store at -80°C if not used immediately.
-
ELISA: Quantify the concentration of TNF-α and IL-6 in the supernatants using commercial ELISA kits according to the manufacturer's instructions.[24][25][26] This typically involves incubating the supernatant in antibody-coated wells, followed by adding a detection antibody and a substrate for colorimetric detection.[27]
Part B: NF-κB Pathway Analysis by Western Blot
Materials:
-
Treated cells from a parallel experiment (or from the same experiment if enough cells are available).
-
RIPA lysis buffer with protease and phosphatase inhibitors.[12][28]
-
BCA Protein Assay Kit.
-
SDS-PAGE equipment and reagents.
-
Nitrocellulose or PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-phospho-p65, anti-p65, anti-phospho-IκBα, anti-IκBα, anti-β-actin (loading control).[28][29]
-
HRP-conjugated secondary antibodies.[28]
-
Chemiluminescent substrate (ECL).
-
Imaging system.
Procedure:
-
Cell Lysis: After a shorter incubation period (e.g., 30-60 minutes post-LPS stimulation to capture peak signaling), wash cells with ice-cold PBS and lyse them with RIPA buffer.[28]
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.[28]
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane and separate them by SDS-PAGE.[28]
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[28]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., diluted 1:1000 in blocking buffer) overnight at 4°C.[28][29]
-
Washing: Wash the membrane three times for 10 minutes each with wash buffer (e.g., TBST).
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[28]
-
Detection: Wash the membrane again as in step 7. Apply the ECL substrate and visualize the protein bands using an imaging system.[28]
-
Analysis: Quantify band intensities using software like ImageJ. Normalize the levels of phosphorylated proteins to their total protein counterparts and the loading control (β-actin).
Data Presentation
Quantitative data should be summarized in tables to facilitate comparison of ILA's efficacy across different models and concentrations.
Table 1: Cytotoxicity of this compound (ILA)
| Cell Line | Assay | Exposure Time (h) | IC₅₀ (µM) | Observation | Reference |
|---|---|---|---|---|---|
| HT1080 | CCK-8 | 48 | > 100 | No significant cytotoxicity observed up to 100 µM. | [2] |
| HUVEC | CCK-8 | 24 | > 100 | No significant cytotoxicity observed up to 100 µM. | [1] |
| SH-SY5Y | - | - | - | Compounds 4 & 9 (liquiritin/isoliquiritin apioside) showed some cytotoxicity. |[3] |
Table 2: In Vitro Anti-Inflammatory Effects of this compound/Isoliquiritigenin
| Cell Line | Stimulant | Compound | Concentration | Measured Parameter | % Inhibition / Effect | Reference |
|---|---|---|---|---|---|---|
| RAW 264.7 | LPS | ISL | 1-100 µM | NO Production | Dose-dependent inhibition | [6][8] |
| RAW 264.7 | LPS | ISL | 100 µM | TNF-α, IL-6 Release | Significant reduction | [7] |
| HK-2 | LPS | ISL | 50-100 µM | p-IκB-α, p-p65 | Inhibition of phosphorylation | [11][30] |
| MAC-T | LPS | ISL | 2.5-10 µg/mL | IL-6, IL-1β, TNF-α | Significant reduction |[10] |
Table 3: In Vitro Anti-Metastatic and Anti-Angiogenic Effects of this compound (ILA)
| Cell Line | Assay | ILA Conc. (µM) | Measured Parameter | Result | Reference |
|---|---|---|---|---|---|
| HT1080 | Transwell Migration | 50, 100 | Cell Migration | Significant reduction | [1] |
| HT1080 | Gelatin Zymography | 50, 100 | MMP-9 Activity | Significant reduction | [2] |
| HUVEC | Tube Formation | 50, 100 | Tube-like Structures | Significant reduction | [1] |
| HUVEC | Transwell Migration | 50, 100 | Cell Migration | Significant reduction |[1] |
Signaling Pathway Visualizations
References
- 1. Frontiers | this compound Suppresses in vitro Invasiveness and Angiogenesis of Cancer Cells and Endothelial Cells [frontiersin.org]
- 2. This compound Suppresses in vitro Invasiveness and Angiogenesis of Cancer Cells and Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Isoliquiritigenin, a potential therapeutic agent for treatment of inflammation-associated diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotective effects of isoliquiritigenin against cognitive impairment via suppression of synaptic dysfunction, neuronal injury, and neuroinflammation in rats with kainic acid-induced seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evidence for Anti-Inflammatory Activity of Isoliquiritigenin, 18β Glycyrrhetinic Acid, Ursolic Acid, and the Traditional Chinese Medicine Plants Glycyrrhiza glabra and Eriobotrya japonica, at the Molecular Level - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isoliquiritigenin isolated from the roots of Glycyrrhiza uralensis inhibits LPS-induced iNOS and COX-2 expression via the attenuation of NF-kappaB in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Isoliquiritigenin attenuates LPS-induced AKI by suppression of inflammation involving NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound Suppresses in vitro Invasiveness and Angiogenesis of Cancer Cells and Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Isoliquiritigenin as a modulator of the Nrf2 signaling pathway: potential therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. api.unil.ch [api.unil.ch]
- 17. MTT (Assay protocol [protocols.io]
- 18. broadpharm.com [broadpharm.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 21. researchgate.net [researchgate.net]
- 22. protocols.io [protocols.io]
- 23. Quantification of Serum IL-6 and TNF-α by ELISA Assays [bio-protocol.org]
- 24. documents.thermofisher.com [documents.thermofisher.com]
- 25. documents.thermofisher.com [documents.thermofisher.com]
- 26. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]
- 28. 2.6. Western Blotting Analysis of Proliferating Cell Nuclear Antigen (PCNA), Canonical NF-κB, and WNT Signaling Pathway [bio-protocol.org]
- 29. pubcompare.ai [pubcompare.ai]
- 30. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying the Effects of Isoliquiritin Apioside in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing relevant animal models for investigating the therapeutic potential of Isoliquiritin Apioside (ILA), a natural flavonoid glycoside. While direct in vivo efficacy studies on ILA are emerging, a significant body of research on its aglycone, Isoliquiritigenin (ISL), provides a strong rationale for the selection of the models and protocols detailed below. It is hypothesized that the in vivo effects of ILA may be mediated, at least in part, by its conversion to ISL.
Pharmacokinetic Studies in Rodents
A fundamental step in the preclinical evaluation of this compound is to understand its absorption, distribution, metabolism, and excretion (ADME) profile. Pharmacokinetic studies are crucial for determining bioavailability and designing dosing regimens for efficacy studies.
Animal Model: Sprague-Dawley Rats
Sprague-Dawley rats are a commonly used model for pharmacokinetic studies due to their well-characterized physiology and ease of handling.
Experimental Protocol: Pharmacokinetic Analysis of this compound in Rats
This protocol is adapted from studies determining the plasma concentration of ILA following oral administration.[1][2][3][4]
Materials:
-
This compound (ILA)
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose sodium)
-
Male Sprague-Dawley rats (200-250 g)
-
Oral gavage needles
-
Blood collection tubes (containing anticoagulant, e.g., heparin or EDTA)
-
Centrifuge
-
HPLC system with UV or MS detector
-
Acetonitrile, chloroform, phosphoric acid (HPLC grade)
-
Internal standard (e.g., wogonoside)
Procedure:
-
Animal Acclimatization: Acclimate rats to the laboratory conditions for at least one week prior to the experiment, with free access to food and water.
-
Dosing: Fast the rats overnight before dosing. Administer a single oral dose of ILA (e.g., 40.8 mg/kg) dissolved or suspended in the vehicle via oral gavage.
-
Blood Sampling: Collect blood samples (approximately 0.25 mL) from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.
-
Plasma Preparation: Immediately centrifuge the blood samples (e.g., 4000 rpm for 10 minutes) to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Sample Preparation for HPLC:
-
To 100 µL of plasma, add the internal standard.
-
Add 300 µL of acetonitrile to precipitate proteins. Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and add chloroform to separate lipid-soluble impurities and remove acetonitrile.
-
Vortex and centrifuge. The upper aqueous layer is collected for HPLC analysis.
-
-
HPLC Analysis:
-
Column: Diamonsil C18 (150 × 4.6 mm, 5 µm) or equivalent.
-
Mobile Phase: Water (containing 0.1% phosphoric acid) and acetonitrile (72:28, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 360 nm for ILA and 276 nm for the internal standard (wogonoside).
-
Injection Volume: 20 µL.
-
-
Data Analysis: Plot the plasma concentration of ILA versus time. Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life (t½) using non-compartmental analysis software.
Quantitative Data: Pharmacokinetics of this compound in Rats
| Parameter | Value | Reference |
| Dose (Oral) | 40.8 mg/kg | [1][4] |
| Cmax (µg/mL) | ~0.8 | [3] |
| Tmax (h) | ~1 | [3] |
| AUC (0-t) (µg·h/mL) | ~3.5 | [3] |
| t½ (h) | ~4.5 | [3] |
Anti-Inflammatory Effects
The anti-inflammatory properties of Isoliquiritigenin (ISL) are well-documented, primarily involving the inhibition of the NF-κB and MAPK signaling pathways.[5] The following animal models are suitable for investigating whether this compound exhibits similar in vivo anti-inflammatory activity.
Animal Model: Carrageenan-Induced Paw Edema in Rats
This is a widely used and reproducible model of acute inflammation.
Experimental Protocol: Carrageenan-Induced Paw Edema
This protocol is a standard method for evaluating the efficacy of anti-inflammatory agents.[6][7][8]
Materials:
-
This compound
-
Vehicle for administration (e.g., saline or 0.5% CMC)
-
Male Wistar or Sprague-Dawley rats (150-200 g)
-
1% (w/v) solution of λ-carrageenan in saline
-
Plethysmometer
-
Positive control (e.g., Indomethacin, 5 mg/kg)
Procedure:
-
Animal Groups: Divide the animals into groups: Vehicle control, ILA-treated groups (various doses), and a positive control group.
-
Drug Administration: Administer ILA or the vehicle intraperitoneally or orally 30-60 minutes before the carrageenan injection.
-
Induction of Edema: Inject 100 µL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis:
-
Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the baseline volume from the post-injection volume.
-
Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.
-
At the end of the experiment, animals can be euthanized, and the paw tissue collected for further analysis (e.g., measurement of inflammatory mediators like TNF-α, IL-1β, and protein expression of COX-2 and iNOS via Western blot).
-
Animal Model: Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice
This model is used to study the systemic inflammatory response and the effects of compounds on cytokine production.[9][10]
Experimental Protocol: LPS-Induced Systemic Inflammation
Materials:
-
This compound
-
Vehicle for administration
-
Male C57BL/6 mice (8-10 weeks old)
-
Lipopolysaccharide (LPS) from E. coli
-
ELISA kits for TNF-α, IL-6, and IL-10
Procedure:
-
Animal Groups: Divide mice into groups: Control (no LPS), LPS + Vehicle, and LPS + ILA (different doses).
-
Drug Administration: Orally administer ILA or the vehicle for a specified period (e.g., 7 consecutive days).
-
Induction of Inflammation: On the final day, intraperitoneally inject LPS (e.g., 1 mg/kg) into the LPS + Vehicle and LPS + ILA groups.
-
Sample Collection: After a specific time (e.g., 2 hours) post-LPS injection, collect blood via cardiac puncture. Tissues such as the liver and spleen can also be harvested.
-
Cytokine Analysis: Separate serum from the blood and measure the levels of pro-inflammatory cytokines (TNF-α, IL-6) and anti-inflammatory cytokines (IL-10) using ELISA kits.
-
Tissue Analysis: Homogenize liver and spleen tissues to measure cytokine levels or perform Western blot analysis for inflammatory signaling proteins.
Neuroprotective Effects
Studies on ISL suggest potent neuroprotective effects, particularly in models of excitotoxicity and cerebral ischemia.[11][12] These models are appropriate for evaluating the neuroprotective potential of ILA.
Animal Model: Middle Cerebral Artery Occlusion (MCAO) in Rats
The MCAO model is a widely used model of focal cerebral ischemia that mimics human stroke.[13][14]
Experimental Protocol: MCAO Model
Materials:
-
This compound
-
Vehicle for administration
-
Male Sprague-Dawley rats (250-300 g)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments
-
Nylon monofilament for occlusion
-
2,3,5-triphenyltetrazolium chloride (TTC) for infarct staining
Procedure:
-
Pre-treatment: Administer ILA or vehicle orally once a day for a period (e.g., 7 days) prior to the MCAO surgery.
-
MCAO Surgery:
-
Anesthetize the rat.
-
Perform a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Introduce a nylon monofilament through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
After a period of occlusion (e.g., 2 hours), withdraw the filament to allow for reperfusion.
-
-
Neurological Deficit Scoring: 24 hours after MCAO, evaluate neurological deficits using a standardized scoring system.
-
Infarct Volume Measurement:
-
Euthanize the rats and harvest the brains.
-
Slice the brain into coronal sections.
-
Stain the sections with 2% TTC. Viable tissue will stain red, while the infarcted tissue will remain white.
-
Quantify the infarct volume using image analysis software.
-
-
Biochemical Analysis: Brain tissue can be used to measure markers of oxidative stress (e.g., MDA, SOD) and for Western blot analysis of signaling pathways.[11]
Animal Model: Morris Water Maze for Cognitive Assessment
The Morris water maze is a classic behavioral test to assess hippocampal-dependent spatial learning and memory, which can be impaired by neuroinflammation and neuronal damage.[15][16][17][18][19]
Experimental Protocol: Morris Water Maze
Materials:
-
Circular water tank (1.5-2 m in diameter)
-
Submerged platform
-
Non-toxic white paint or milk to make the water opaque
-
Video tracking system
-
Rats or mice
Procedure:
-
Acquisition Phase (Training):
-
Place a hidden platform in one quadrant of the pool.
-
For several consecutive days (e.g., 5 days), conduct multiple trials per day where the animal is released from different start positions and must find the platform.
-
Record the time it takes to find the platform (escape latency) and the path taken.
-
-
Probe Trial (Memory Test):
-
On the day after the last training session, remove the platform from the pool.
-
Allow the animal to swim freely for a set time (e.g., 60-90 seconds).
-
Record the time spent in the target quadrant (where the platform was located) and the number of times the animal crosses the former platform location.
-
-
Data Analysis: Compare the escape latencies during training and the performance in the probe trial between ILA-treated and control groups in a model of neurodegeneration (e.g., following LPS injection or MCAO).
Analysis of Signaling Pathways
Western Blotting for NF-κB and MAPK Pathways
Western blotting is a key technique to elucidate the molecular mechanisms underlying the effects of ILA. The NF-κB and MAPK pathways are critical in inflammation and neuronal survival.
Experimental Protocol: Western Blot
This is a general protocol that can be adapted for various tissue samples.[20][21]
Materials:
-
Tissue homogenates (e.g., from paw tissue, brain, liver)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-p-ERK, anti-ERK, anti-p-p38, anti-p38, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Homogenize tissue samples in RIPA buffer. Centrifuge to pellet debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.
-
SDS-PAGE: Denature protein samples and load equal amounts (e.g., 40 µg) onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for at least 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply the chemiluminescent substrate. Visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Mandatory Visualizations
Signaling Pathways
// Edges LPS -> TLR4 [color="#EA4335"]; TLR4 -> IKK [color="#34A853"]; TLR4 -> MAPKKK [color="#FBBC05"];
IKK -> pIκBα [label=" phosphorylates", fontsize=10, fontcolor="#202124", color="#34A853"]; IκBα_NFκB -> pIκBα [style=invis]; pIκBα -> NFκB [label=" releases", fontsize=10, fontcolor="#202124", color="#EA4335"];
MAPKKK -> MAPKK [color="#FBBC05"]; MAPKK -> MAPK [color="#FBBC05"];
NFκB -> NFκB_nuc [label=" Translocation", fontsize=10, fontcolor="#202124", color="#EA4335"]; NFκB_nuc -> Genes [color="#EA4335"];
ILA -> IKK [label=" inhibits", style=dashed, color="#5F6368", arrowhead=tee]; ILA -> MAPKKK [label=" inhibits", style=dashed, color="#5F6368", arrowhead=tee]; } END_DOT Caption: Proposed anti-inflammatory signaling pathway inhibition.
Experimental Workflow
// Edges acclimatization -> grouping; grouping -> dosing; dosing -> induction; induction -> behavioral; induction -> sampling; behavioral -> data; sampling -> analysis; analysis -> data; } END_DOT Caption: General experimental workflow for in vivo studies.
References
- 1. HPLC Method Determination of this compound and Isoliquiritin in Rat Plasma for Application in Pharmacokinetic Study after an Oral Administration of Zhigancao Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HPLC method determination of this compound and isoliquiritin in rat plasma for application in pharmacokinetic study after an oral administration of zhigancao extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. HPLC Method Determination of this compound and Isoliquiritin in Rat Plasma for Application in Pharmacokinetic Study after an Oral Administration of Zhigancao Extract | CiNii Research [cir.nii.ac.jp]
- 5. Anti-inflammation of isoliquiritigenin via the inhibition of NF-κB and MAPK in LPS-stimulated MAC-T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Aqueous Extract from Leaves of Citrus unshiu Attenuates Lipopolysaccharide-Induced Inflammatory Responses in a Mouse Model of Systemic Inflammation [mdpi.com]
- 11. Protective effects of isoliquiritigenin in transient middle cerebral artery occlusion-induced focal cerebral ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Preclinical models of middle cerebral artery occlusion: new imaging approaches to a classic technique [frontiersin.org]
- 15. mmpc.org [mmpc.org]
- 16. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Morris Water Maze Experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. UC Davis - Morris Water Maze [protocols.io]
- 20. researchgate.net [researchgate.net]
- 21. Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Laboratory Synthesis of Isoliquiritin Apioside
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the chemical synthesis of Isoliquiritin Apioside, a naturally occurring chalcone glycoside with significant biological activities. The synthesis involves the preparation of the aglycone, isoliquiritigenin, followed by the synthesis of a protected apiosyl-glucosyl donor, their subsequent coupling, and final deprotection. This document also outlines the inhibitory effects of this compound on key cellular signaling pathways.
Overview of Synthetic Strategy
The synthesis of Isoliquoritin Apioside ((E)-3-[4-[(2S,3R,4S,5S,6R)-3-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1-(2,4-dihydroxyphenyl)prop-2-en-1-one) is a multi-step process that can be broadly divided into three key stages:
-
Synthesis of the Aglycone: Preparation of isoliquiritigenin (2',4',4-trihydroxychalcone).
-
Synthesis of the Glycosyl Donor: Preparation of a suitably protected and activated apiosyl-glucoside.
-
Glycosylation and Deprotection: Coupling of the aglycone with the glycosyl donor, followed by the removal of protecting groups to yield the final product.
A generalized workflow for this synthesis is depicted below.
Experimental Protocols
2.1. Synthesis of Isoliquiritigenin (Aglycone)
Isoliquiritigenin can be synthesized via a Claisen-Schmidt condensation reaction between 2,4-dihydroxyacetophenone and 4-hydroxybenzaldehyde.
Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 2,4-dihydroxyacetophenone (1 equivalent) and 4-hydroxybenzaldehyde (1 equivalent) in ethanol.
-
Base Addition: Slowly add an aqueous solution of a strong base, such as potassium hydroxide or sodium hydroxide, to the mixture while stirring at room temperature.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 24-48 hours.
-
Work-up: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., HCl) until it reaches a pH of approximately 5-6. This will cause the product to precipitate.
-
Purification: Collect the precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure isoliquiritigenin.
| Parameter | Value/Condition |
| Starting Materials | 2,4-Dihydroxyacetophenone, 4-Hydroxybenzaldehyde |
| Solvent | Ethanol |
| Base | Potassium Hydroxide / Sodium Hydroxide |
| Temperature | Room Temperature |
| Typical Yield | 80-90% |
| Purification Method | Recrystallization |
2.2. Synthesis of Peracetylated Apiosyl-Glucosyl Bromide (Glycosyl Donor)
This protocol outlines a plausible route for the synthesis of a suitable glycosyl donor.
Part A: Synthesis of Peracetylated Apiosyl-Glucoside
-
Protection: Protect the hydroxyl groups of D-apiose and D-glucose by acetylation using acetic anhydride in the presence of a catalyst like pyridine or sodium acetate.
-
Selective Deprotection: Selectively deprotect the anomeric hydroxyl group of the peracetylated glucose.
-
Coupling: Couple the peracetylated apiose (activated as a glycosyl bromide or trichloroacetimidate) with the partially deprotected glucose derivative. This step requires careful control of reaction conditions to ensure the desired linkage.
-
Purification: Purify the resulting disaccharide using column chromatography.
Part B: Activation of the Disaccharide
-
Bromination: Treat the peracetylated apiosyl-glucoside with a brominating agent, such as HBr in acetic acid, to form the α-brominated glycosyl donor. This is a key step in preparing the donor for the Koenigs-Knorr reaction.[1][2][3]
2.3. Glycosylation of Isoliquiritigenin and Deprotection
The Koenigs-Knorr reaction is a classic method for glycoside synthesis.[1][2][3]
Protocol:
-
Glycosylation Reaction:
-
Dissolve isoliquiritigenin (1 equivalent) and the peracetylated apiosyl-glucosyl bromide (1.2-1.5 equivalents) in a dry, aprotic solvent (e.g., dichloromethane or acetonitrile).
-
Add a promoter, such as silver carbonate or silver oxide, to the mixture. The reaction is typically carried out in the dark to prevent the degradation of the silver salts.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
-
Work-up:
-
Once the reaction is complete, filter the mixture to remove the silver salts.
-
Wash the filtrate with a sodium thiosulfate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure.
-
-
Purification of the Protected Glycoside: Purify the crude product by column chromatography on silica gel.
-
Deprotection (Zemplén deacetylation):
-
Dissolve the purified, protected glycoside in dry methanol.
-
Add a catalytic amount of sodium methoxide.
-
Stir the reaction at room temperature and monitor by TLC until all acetyl groups are removed.
-
-
Final Purification: Neutralize the reaction with an acidic resin, filter, and concentrate the filtrate. Purify the final product, this compound, using a suitable chromatographic method such as High-Speed Counter-Current Chromatography (HSCCC) or preparative HPLC.[4][5][6]
| Parameter | Value/Condition |
| Glycosylation Method | Koenigs-Knorr Reaction[1][2][3] |
| Glycosyl Donor | Peracetylated Apiosyl-Glucosyl Bromide |
| Aglycone | Isoliquiritigenin |
| Promoter | Silver Carbonate or Silver Oxide |
| Solvent | Dichloromethane or Acetonitrile |
| Deprotection Reagent | Sodium Methoxide in Methanol |
| Final Purification | HSCCC or Preparative HPLC[4][5][6] |
Characterization of this compound
The structure and purity of the synthesized this compound should be confirmed using various analytical techniques.
| Technique | Expected Results |
| Mass Spectrometry (MS) | Expected [M-H]⁻ or [M+H]⁺ ion corresponding to the molecular weight of 550.51 g/mol . Key fragments may include the loss of the apiose and glucose units.[7][8][9] |
| ¹H NMR | Characteristic signals for the chalcone backbone protons and the sugar protons. The anomeric protons of glucose and apiose will have distinct chemical shifts and coupling constants.[10][11] |
| ¹³C NMR | Resonances corresponding to all 26 carbon atoms in the molecule, including the carbonyl carbon of the chalcone and the anomeric carbons of the sugars.[7] |
| HPLC | A single major peak indicating the purity of the compound when compared to a reference standard. |
Biological Activity and Signaling Pathways
This compound has been shown to possess anti-metastatic and anti-angiogenic properties.[12] Its mechanism of action involves the inhibition of key signaling pathways, including the NF-κB and MAPK pathways.[12][13][14]
4.1. Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammation and cell survival.[15][16] In its inactive state, NF-κB is sequestered in the cytoplasm by IκB proteins. Upon stimulation, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes. This compound has been shown to suppress the activation of NF-κB.[12][14]
4.2. Inhibition of the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and apoptosis. Key components of this pathway include p38, ERK, and JNK. This compound has been demonstrated to suppress the phosphorylation and activation of these kinases.[12][13]
References
- 1. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 2. About: Koenigs–Knorr reaction [dbpedia.org]
- 3. Koenigs knorr reaction and mechanism | PPTX [slideshare.net]
- 4. Preparative Isolation and Purification of Five Flavonoid Glycosides and One Benzophenone Galloyl Glycoside from Psidium guajava by High-Speed Counter-Current Chromatography (HSCCC) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparative separation of flavonoid glycosides and flavonoid aglycones from the leaves of Platycladus orientalis by REV-IN and FWD-IN high-speed counter-current chromatography - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C26H30O13 | CID 6442433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Identification and Chemical Standardization of Licorice Raw Materials and Dietary Supplements Using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Quantitative Analysis of Flavonoids in Glycyrrhiza uralensis Fisch by 1H-qNMR - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ISOLIQUIRITIN(5041-81-6) 1H NMR [m.chemicalbook.com]
- 12. This compound Suppresses in vitro Invasiveness and Angiogenesis of Cancer Cells and Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound Suppresses in vitro Invasiveness and Angiogenesis of Cancer Cells and Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. NF-κB Signaling Pathways in Osteoarthritic Cartilage Destruction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
Application Notes and Protocols: Isoliquiritin Apioside in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the current understanding of Isoliquiritin Apioside (ISLA) in cancer cell line research, focusing on its mechanism of action. Detailed protocols for evaluating its effects on cell viability, apoptosis, and relevant signaling pathways are provided to facilitate further investigation into its therapeutic potential.
Introduction
This compound (ISLA) is a flavonoid glycoside isolated from Glycyrrhizae radix rhizome (licorice root). While other components of licorice have been studied for their direct cytotoxic and apoptotic effects on cancer cells, emerging research on ISLA points towards a primary role in inhibiting cancer cell metastasis and angiogenesis without significant cytotoxicity.[1][2] This makes ISLA a compelling compound for investigation as a potential anti-cancer agent that may limit tumor spread and the formation of new blood vessels that feed tumors.[1][2]
The primary focus of published research has been on the human fibrosarcoma cell line, HT1080. In these cells, ISLA has been shown to suppress metastatic and angiogenic potential through the modulation of key signaling pathways, including MAPK, NF-κB, and HIF-1α/Akt/mTOR.[1][2] Notably, at concentrations effective for anti-metastatic and anti-angiogenic activity (up to 100 μM), ISLA did not impact cell proliferation or viability in HT1080 cells.[1][2]
These notes provide the methodologies to explore these effects and to assess the potential of ISLA in other cancer cell line models.
Data Presentation
Currently, there is limited publicly available data on the cytotoxic (IC50 values) or apoptosis-inducing effects of this compound across a range of cancer cell lines. The primary research indicates a non-cytotoxic profile in the cell line studied.[1][2] The following table summarizes the observed biological effects of ISLA at given concentrations.
| Cell Line | Assay | Concentration | Effect | Reference |
| HT1080 (Human Fibrosarcoma) | Transwell Migration | 50-100 μM | Significant suppression of cell migration | [1] |
| HT1080 (Human Fibrosarcoma) | Transwell Invasion | 50-100 μM | Significant suppression of cell invasion | [1] |
| HT1080 (Human Fibrosarcoma) | Western Blot | 100 μM | Inhibition of PMA-induced phosphorylation of p38, ERK, and JNK | [1] |
| HT1080 (Human Fibrosarcoma) | Western Blot | 50-100 μM | Decrease in PMA-induced nuclear translocation of NF-κB p65 | [1] |
| HT1080 (Human Fibrosarcoma) | Immunofluorescence | 50-100 μM | Suppression of hypoxia-induced nuclear expression of HIF-1α | [1] |
| HT1080 (Human Fibrosarcoma) | Western Blot | 50-100 μM | Reduction in hypoxia-induced expression of HIF-1α downstream targets | [1] |
| HUVEC (Endothelial Cells) | Tube Formation Assay | 50-100 μM | Significant reduction in the formation of tube-like structures | [1] |
Signaling Pathways and Mechanisms of Action
ISLA has been demonstrated to inhibit key signaling pathways involved in cancer cell metastasis and angiogenesis in HT1080 cells.[1][2]
Inhibition of MAPK and NF-κB Pathways
ISLA suppresses the activation of Mitogen-Activated Protein Kinase (MAPK) pathways (p38, ERK, JNK) and inhibits the nuclear translocation of the NF-κB p65 subunit, which are crucial for the expression of matrix metalloproteinases (MMPs) involved in cancer cell invasion.[1][2][3]
References
- 1. This compound Suppresses in vitro Invasiveness and Angiogenesis of Cancer Cells and Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Suppresses in vitro Invasiveness and Angiogenesis of Cancer Cells and Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Isoliquiritin Apioside Purification
Welcome to the technical support center for Isoliquiritin Apioside purification. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the extraction, separation, and purification of this bioactive compound.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your purification workflow.
Low Yield of this compound in Crude Extract
Q: I am getting a very low yield of this compound in my initial extract from licorice root. What are the possible causes and solutions?
A: Low extraction yield can stem from several factors related to the extraction method and parameters. Here are some common causes and troubleshooting steps:
-
Inefficient Extraction Solvent: The choice of solvent is critical for selectively extracting this compound.
-
Solution: While traditional methods use ethanol-water solutions, consider exploring more advanced and efficient extraction systems. An ionic liquids-ultrasound based extraction (IL-UAE) method has been shown to be highly effective. For instance, using 1-butyl-3-methylimidazolium acetate ([C4MIM]Ac) as the extractant can significantly improve yields compared to conventional organic solvents.[1]
-
-
Suboptimal Extraction Conditions: Parameters such as temperature, time, and solid-to-liquid ratio play a crucial role.
-
Solution: Optimize your extraction conditions. For an IL-UAE method, optimal conditions might include a specific water content (e.g., 17%), a high liquid/solid ratio (e.g., 42 mL/g), and a defined extraction time (e.g., 30 minutes).[1] For more conventional methods like continuous countercurrent extraction with an ethanol-water solution, parameters to optimize include ethanol concentration, temperature (e.g., 50°C), and the feed-to-liquid mass ratio.[2]
-
-
Improper Sample Preparation: The physical state of the licorice root can impact extraction efficiency.
Poor Separation and Purity with Macroporous Resin Chromatography
Q: My this compound fraction from the macroporous resin column is impure and contains other flavonoids. How can I improve the separation?
A: Macroporous resin chromatography is a common and effective method for the initial purification of flavonoids, but achieving high purity requires careful optimization.
-
Incorrect Resin Selection: Different resins have varying affinities for different compounds.
-
Suboptimal Loading and Elution Conditions: The pH of the sample, flow rate, and the composition of the elution solvent are critical for good separation.
-
Solution:
-
Optimize pH: The pH of your crude extract can affect the adsorption of flavonoids onto the resin. For related compounds, a pH of around 6.0 has been found to be optimal for adsorption.[4]
-
Control Flow Rate: A slower flow rate during sample loading and elution generally leads to better separation. A typical flow rate to test is around 1-2 bed volumes per hour (BV/h).[6][7]
-
Use a Stepwise Elution Gradient: Instead of a single elution solvent, use a stepwise gradient of ethanol in water. This will allow for the sequential elution of different compounds. A typical protocol involves washing with water to remove highly polar impurities, followed by increasing concentrations of ethanol (e.g., 30%, 60%, 80%) to elute flavonoids with different polarities.[6][7]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The most common and effective methods for the purification of this compound and related flavonoids from licorice extracts include:
-
Macroporous Resin Chromatography: Widely used for the initial enrichment and purification of total flavonoids.[4][6] It is valued for its low cost, high adsorption capacity, and simple operation.[8]
-
High-Speed Counter-Current Chromatography (HSCCC): A liquid-liquid partition chromatography technique that is highly effective for the one-step isolation and purification of target compounds from complex mixtures.[9][10] It avoids irreversible adsorption that can occur with solid-phase chromatography.[11]
-
Recrystallization: Often used as a final step to achieve high purity of the target compound after initial chromatographic separation.[2][3][4]
Q2: How can I select an appropriate solvent system for High-Speed Counter-Current Chromatography (HSCCC)?
A2: The selection of a suitable two-phase solvent system is the most critical step in developing an HSCCC method. The ideal system will provide an optimal partition coefficient (K) for this compound, typically between 0.5 and 2.0.
-
TLC-Based GUESS Method: A thin-layer chromatography (TLC)-based method can be used to estimate the solvent system.[11]
-
Common Solvent Systems: For flavonoids, two-phase solvent systems composed of n-hexane, ethyl acetate, methanol, and water are frequently used. The ratios are adjusted to achieve the desired polarity and separation. A system of n-hexane-ethyl acetate-methanol-acetonitrile-water (2:2:1:0.6:2, v/v) has been successfully used for separating similar flavonoids.[9]
Q3: I am having trouble crystallizing my purified this compound. What can I do?
A3: Crystallization can be challenging due to issues with supersaturation and the presence of impurities.[12]
-
Improve Purity: Ensure your this compound solution is of high purity before attempting crystallization. The presence of even small amounts of other compounds can inhibit crystal formation. Consider an additional purification step if necessary.
-
Optimize Solvent System: Experiment with different solvent and anti-solvent combinations to induce crystallization.
-
Control Supersaturation: Supersaturation can be achieved by slowly decreasing the temperature of the solution or by the slow evaporation of the solvent.[12] Avoid rapid changes which can lead to precipitation instead of crystallization.
-
Seeding: Introducing a small crystal of this compound can induce crystallization in a supersaturated solution.
Experimental Protocols
Protocol 1: Purification of this compound using Macroporous Resin Chromatography
This protocol is a general guideline and may require optimization for your specific crude extract.
-
Resin Selection and Pre-treatment:
-
Select a suitable macroporous resin (e.g., AB-8).
-
Pre-treat the resin by soaking in ethanol overnight, then wash thoroughly with deionized water until no ethanol remains.
-
-
Column Packing:
-
Pack a glass column with the pre-treated resin.
-
Wash the packed column with 2-3 bed volumes (BV) of deionized water.
-
-
Sample Preparation and Loading:
-
Washing:
-
Wash the column with 3-4 BV of deionized water to remove unbound impurities.
-
-
Elution:
-
Perform a stepwise elution with increasing concentrations of ethanol in water.
-
Elute with 3-4 BV of 30% (v/v) ethanol.
-
Elute with 3-4 BV of 60% (v/v) ethanol. This compound is expected to elute in this or subsequent fractions.
-
Elute with 2-3 BV of 80% (v/v) ethanol to remove strongly bound compounds.
-
-
-
Fraction Collection and Analysis:
-
Collect fractions throughout the elution process.
-
Analyze the fractions by HPLC to identify those containing this compound.
-
Pool the pure fractions and concentrate under reduced pressure.
-
Protocol 2: High-Speed Counter-Current Chromatography (HSCCC) for this compound Purification
This protocol provides a starting point for developing an HSCCC method.
-
Solvent System Selection:
-
Prepare a two-phase solvent system. A common system for flavonoids is n-hexane-ethyl acetate-methanol-water. The ratios must be optimized. For example, a starting point could be a 2:2:1:2 (v/v/v/v) mixture.
-
Thoroughly mix the solvents in a separatory funnel and allow the phases to separate.
-
-
HSCCC Instrument Preparation:
-
Fill the HSCCC column with the stationary phase (typically the upper phase).
-
Set the rotational speed (e.g., 860 rpm).[13]
-
-
Sample Injection:
-
Dissolve the pre-purified extract (e.g., from macroporous resin chromatography) in a small volume of the mobile phase.
-
Inject the sample into the column.
-
-
Elution and Fractionation:
-
Pump the mobile phase (typically the lower phase) through the column at a set flow rate (e.g., 3 mL/min).[13]
-
Collect fractions at regular intervals.
-
-
Analysis and Recovery:
-
Analyze the collected fractions by HPLC to identify those containing high-purity this compound.
-
Combine the pure fractions and evaporate the solvent.
-
Data Presentation
Table 1: Comparison of Purification Methods for Licorice Flavonoids
| Purification Method | Target Compound(s) | Purity Achieved | Yield/Recovery | Reference |
| HSCCC | Liquiritigenin & Isoliquiritigenin | 98.9% & 98.3% | 0.52% & 0.32% | [9] |
| Macroporous Resin (LX-20B) | Total Flavonoids | 62.48% (from 14.28%) | 52.98% | [6] |
| Macroporous Resin (AB-8) & Recrystallization | Glycyrrhizic Acid | 76.0% (from 52.3%) | Not specified | [4] |
| HPCPC | Liquiritigenin-4'-apiosyl-glucoside & Liquiritin | 95.0% & 97.1% | Not specified | [14] |
Visualizations
Caption: Workflow for this compound purification using macroporous resin.
Caption: Troubleshooting logic for HSCCC purification.
References
- 1. researchgate.net [researchgate.net]
- 2. CN102285875A - Method for extracting and purifying isoliquiritigenin from liquorice - Google Patents [patents.google.com]
- 3. CN102336791A - Method for extracting isoliquiritin from licorice root - Google Patents [patents.google.com]
- 4. Purification of Glycyrrhizic Acid from Glycyrrhiza Using Macroporous Resin [spkx.net.cn]
- 5. [Study on purification of glycyrrhizic acid with macroporous adsorption resin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Determination of Suitable Macroporous Resins and Desorbents for Carnosol and Carnosic Acid from Deep Eutectic Solvent Sage (Salvia officinalis) Extract with Assessment of Antiradical and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. One step isolation and purification of liquiritigenin and isoliquiritigenin from Glycyrrhiza uralensis Risch. using high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. Bioactivity-Guided High Performance Counter-Current Chromatography and Following Semi-Preparative Liquid Chromatography Method for Rapid Isolation of Anti-Inflammatory Lignins from Dai Medicinal Plant, Zanthoxylum acanthopodium var. timbor [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. High-Speed Counter-Current Chromatography in Separation and Identification of Saponins from Beta vulgaris L. Cultivar Red Sphere [journal.pan.olsztyn.pl]
- 14. documentsdelivered.com [documentsdelivered.com]
Methods to increase the stability of Isoliquiritin Apioside in solution.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Isoliquiritin Apioside. The information provided herein is intended to help users understand and mitigate stability issues encountered in solution-based experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: Like many flavonoid glycosides, the stability of this compound in solution is primarily influenced by pH, temperature, and exposure to light. Chalcones, the class of compounds to which this compound belongs, can be susceptible to degradation under harsh environmental conditions.
Q2: How does pH impact the stability of this compound?
Q3: Is this compound sensitive to temperature?
A3: Yes, elevated temperatures can accelerate the degradation of chalcones and other flavonoids.[4][5][6] Thermal degradation can lead to the loss of biological activity. For short-term storage of solutions, refrigeration (2-8 °C) is recommended. For long-term storage, freezing (-20 °C or -80 °C) is advisable, although freeze-thaw cycles should be minimized. A study on the stability of Isoliquoritin Apioside in rat plasma showed it to be stable for at least 15 days at -20°C and through three freeze-thaw cycles.[7]
Q4: What is the effect of light exposure on Isoliquoritin Apioside solutions?
A4: Exposure to light, particularly UV radiation, can cause photodegradation of flavonoids, including chalcones.[8] It is crucial to protect Isoliquoritin Apioside solutions from light by using amber vials or by wrapping containers with aluminum foil.
Q5: What are the signs of Isoliquoritin Apioside degradation in my solution?
A5: Degradation can be monitored by a decrease in the peak area corresponding to this compound in HPLC analysis. The appearance of new peaks in the chromatogram indicates the formation of degradation products. A change in the color of the solution may also suggest degradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Rapid loss of Isoliquoritin Apioside concentration in solution. | Inappropriate pH: The solution pH may be too acidic or too alkaline, leading to hydrolysis. | - Adjust the pH of your solution to a neutral or slightly acidic range (pH 6-7).- Use a suitable buffer system to maintain the desired pH. |
| High Temperature: Storage at room temperature or elevated temperatures accelerates degradation. | - Store stock solutions and working solutions at refrigerated (2-8 °C) or frozen (-20 °C) temperatures.- Avoid repeated freeze-thaw cycles. | |
| Light Exposure: Photodegradation can occur if the solution is exposed to light. | - Store solutions in amber-colored vials or protect them from light by wrapping with aluminum foil.- Minimize exposure to ambient light during experimental procedures. | |
| Oxidation: The presence of oxidizing agents or dissolved oxygen can contribute to degradation. | - Consider de-gassing solvents before preparing solutions.- The addition of antioxidants, such as ascorbic acid or butylated hydroxytoluene (BHT), may be beneficial, but their compatibility should be tested.[9] | |
| Appearance of unknown peaks in HPLC chromatogram. | Formation of Degradation Products: this compound is breaking down into other compounds. | - Perform forced degradation studies to identify potential degradation products.- Use a stability-indicating HPLC method that can resolve the parent compound from its degradants.[10][11] |
| Poor solubility or precipitation of Isoliquoritin Apioside. | Inappropriate Solvent: The solvent may not be optimal for maintaining solubility and stability. | - this compound is soluble in methanol, ethanol, and DMSO.[2] For aqueous solutions, consider using a co-solvent system (e.g., water with a small percentage of ethanol or DMSO).- The use of cyclodextrins can enhance the aqueous solubility and stability of flavonoids.[12][13] |
Quantitative Data Summary
While comprehensive degradation kinetics for this compound in various solutions are not extensively documented, a study by Yang et al. (2012) provides valuable stability data in rat plasma, which can serve as a useful reference.
Table 1: Stability of Isoliquoritin Apioside (ILA) in Rat Plasma [7]
| Condition | Duration | Temperature | Analyte Recovery (%) |
| Short-term | 12 hours | Room Temperature | 95.3 - 102.1 |
| Freeze-thaw | 3 cycles | -20 °C to Room Temp. | 93.8 - 104.5 |
| Long-term | 15 days | -20 °C | 96.2 - 103.7 |
Data presented as the range of recovery for different concentrations.
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[10]
Objective: To identify the degradation pathways of Isoliquoritin Apioside under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with a UV detector
Methodology:
-
Acid Hydrolysis:
-
Prepare a solution of Isoliquoritin Apioside in 0.1 M HCl.
-
Incubate at 60 °C for a specified period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Alkaline Hydrolysis:
-
Prepare a solution of Isoliquoritin Apioside in 0.1 M NaOH.
-
Incubate at 60 °C for a specified period.
-
At each time point, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
Prepare a solution of Isoliquoritin Apioside in 3% H₂O₂.
-
Store at room temperature, protected from light, for a specified period.
-
At each time point, withdraw an aliquot and dilute for HPLC analysis.
-
-
Thermal Degradation:
-
Store a solid sample of this compound at an elevated temperature (e.g., 70 °C) for a specified period.
-
Also, prepare a solution of this compound in a suitable solvent (e.g., methanol:water 50:50) and incubate at 60 °C.
-
Analyze samples at different time points by HPLC.
-
-
Photodegradation:
-
Expose a solution of Isoliquoritin Apioside to a light source (e.g., UV lamp at 254 nm or a photostability chamber) for a specified duration.
-
Keep a control sample wrapped in aluminum foil to protect it from light.
-
Analyze both samples by HPLC.
-
Analysis:
-
Monitor the degradation of this compound by measuring the decrease in its peak area.
-
Identify and quantify any degradation products that are formed.
Protocol 2: Stabilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
Cyclodextrins can form inclusion complexes with flavonoid molecules, which can enhance their solubility and stability.[12][14]
Objective: To prepare an inclusion complex of this compound with HP-β-CD to improve its stability in aqueous solution.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer
-
Freeze-dryer
Methodology:
-
Preparation of the Inclusion Complex (Co-precipitation Method):
-
Prepare an aqueous solution of HP-β-CD (e.g., 10% w/v).
-
Prepare a concentrated solution of this compound in a minimal amount of a suitable organic solvent (e.g., ethanol).
-
Slowly add the this compound solution to the HP-β-CD solution while stirring continuously.
-
Continue stirring at room temperature for 24-48 hours to allow for complex formation.
-
Freeze the resulting solution and then lyophilize (freeze-dry) to obtain a solid powder of the inclusion complex.
-
-
Stability Assessment:
-
Prepare an aqueous solution of the Isoliquoritin Apioside-HP-β-CD complex.
-
Prepare a control solution of uncomplexed this compound in the same aqueous medium (a co-solvent may be needed for solubilization).
-
Subject both solutions to stress conditions (e.g., elevated temperature or light exposure) as described in Protocol 1.
-
Analyze the stability of this compound in both solutions over time using HPLC.
-
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Methods to enhance the stability of this compound.
References
- 1. Flavonoid Glucosides Are Hydrolyzed and Thus Activated in the Oral Cavity in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. Flavonoids as Aglycones in Retaining Glycosidase-Catalyzed Reactions: Prospects for Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Studies on chalcone derivatives: complex formation, thermal behavior, stability constant and antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Photophysical Study and Biological Applications of Synthetic Chalcone-Based Fluorescent Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Application and stability of natural antioxidants in edible oils in order to substitute synthetic additives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijtsrd.com [ijtsrd.com]
- 11. thepharmajournal.com [thepharmajournal.com]
- 12. Cyclodextrins and Their Derivatives as Drug Stability Modifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of cyclodextrin solubilization of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of inclusion complexation with cyclodextrins on photostability of nifedipine in solid state - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Isoliquiritin Apioside Absorption in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor absorption of Isoliquiritin Apioside (ILA) in animal models.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound (ILA) typically low in animal models?
A1: The poor oral bioavailability of ILA is multifactorial, stemming from:
-
Low Aqueous Solubility: As a flavonoid glycoside, ILA has inherently poor water solubility, which limits its dissolution in gastrointestinal fluids—a prerequisite for absorption.[1][2]
-
Extensive Metabolism: ILA can be metabolized in the small intestine and liver.[3][4] This can involve deglycosylation to its aglycone, isoliquiritigenin (IL), followed by further phase I and phase II metabolism, such as glucuronidation and sulfation.[4]
-
Passive Diffusion: Studies suggest that ILA is absorbed via passive diffusion across the intestinal epithelium, which can be an inefficient process.[3]
Q2: What is the expected pharmacokinetic profile of ILA in rats after oral administration?
A2: After oral administration of a Zhigancao extract to rats, ILA is absorbed, but its plasma concentrations are generally low and decline relatively quickly. In one study, after an oral dose of an extract containing 40.8 mg/kg of ILA, the maximum plasma concentration (Cmax) was reached at approximately 0.25 hours.[5]
Q3: What are the primary strategies to enhance the oral bioavailability of ILA?
A3: Key strategies focus on improving its solubility and protecting it from extensive metabolism. These include:
-
Formulation Technologies:
-
Self-Microemulsifying Drug Delivery Systems (SMEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that form fine oil-in-water microemulsions upon gentle agitation in the gastrointestinal fluids.[6][7][8][9] This enhances the solubilization and absorption of lipophilic drugs.[6][8]
-
Nanoparticle Formulations: Reducing the particle size of ILA to the nanometer range can increase its surface area, leading to improved dissolution and bioavailability.[10]
-
Solid Dispersions: Dispersing ILA in a hydrophilic carrier at the molecular level can enhance its dissolution rate.[11]
-
-
Chemical Modification:
-
Prodrugs: Modifying the structure of ILA to create a more soluble or permeable prodrug that is converted to the active form in vivo.[10]
-
-
Use of Absorption Enhancers: Co-administration with substances that can reversibly modulate the permeability of the intestinal epithelium.[1][12]
Troubleshooting Guides
Issue 1: Very low or undetectable plasma concentrations of ILA in pharmacokinetic studies.
| Potential Cause | Troubleshooting Step |
| Poor solubility and dissolution of ILA in the vehicle. | 1. Vehicle Optimization: Test a range of vehicles, including aqueous solutions with co-solvents (e.g., PEG 400, propylene glycol), suspensions with suspending agents (e.g., carboxymethylcellulose), or lipid-based formulations like SMEDDS.[7][8] 2. Solubility Enhancement: Consider micronization or nanonization of the ILA powder to increase its surface area for dissolution. |
| Rapid metabolism in the gut and liver. | 1. Use of Metabolic Inhibitors (for mechanistic studies): Co-administer inhibitors of key metabolic enzymes (e.g., cytochrome P450s, UGTs) to understand the extent of metabolism. Note: This is for investigational purposes and not for therapeutic formulations. 2. Formulation Strategies: Employ formulations that can protect ILA from metabolic enzymes, such as encapsulation in nanoparticles or liposomes.[10] |
| Insufficient analytical method sensitivity. | 1. Method Validation: Ensure your HPLC or LC-MS/MS method is validated for the low concentrations expected. The Lower Limit of Quantification (LLOQ) should be sufficiently low (e.g., in the range of 0.060 µg/mL for ILA).[13][14] 2. Sample Preparation: Optimize the plasma sample preparation to concentrate the analytes. Protein precipitation is a common method.[5][13][14] |
Issue 2: High variability in plasma concentrations between individual animals.
| Potential Cause | Troubleshooting Step |
| Inconsistent dosing. | 1. Accurate Dosing Technique: Ensure precise oral gavage technique to deliver the full dose to the stomach. 2. Homogeneous Formulation: If using a suspension, ensure it is uniformly mixed before each administration to prevent settling of the active compound. |
| Physiological differences between animals (e.g., gastric emptying time, intestinal motility). | 1. Fasting: Fast animals overnight before dosing to standardize gastric conditions. 2. Increase Sample Size: Use a sufficient number of animals per group to account for biological variability. |
| Formulation instability. | 1. Stability Testing: Assess the stability of your formulation under storage and experimental conditions. For SMEDDS, check for any signs of phase separation or drug precipitation.[7] |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound (ILA) and Isoliquiritin (IL) in Rats after Oral Administration of Zhigancao Extract [5]
| Parameter | This compound (ILA) | Isoliquiritin (IL) |
| Dose | 40.8 mg/kg | 34.1 mg/kg |
| Tmax (h) | 0.25 ± 0.11 | 0.29 ± 0.15 |
| Cmax (µg/mL) | 1.48 ± 0.29 | 1.62 ± 0.31 |
| AUC(0-t) (µg·h/mL) | 3.59 ± 0.68 | 4.12 ± 0.75 |
| AUC(0-∞) (µg·h/mL) | 3.71 ± 0.71 | 4.28 ± 0.81 |
| t1/2 (h) | 1.85 ± 0.42 | 2.13 ± 0.51 |
Data are presented as mean ± standard deviation (n=6).
Experimental Protocols
Protocol 1: Pharmacokinetic Study of ILA in Rats
This protocol is adapted from a study by Wang et al. (2013).[5]
-
Animal Model: Male Sprague-Dawley rats (200-220 g).
-
Housing: House animals in a controlled environment with a 12-hour light/dark cycle. Provide free access to standard chow and water. Fast animals for 12 hours before the experiment with free access to water.
-
Drug Administration:
-
Prepare the ILA formulation (e.g., dissolved in a suitable vehicle or as a SMEDDS formulation).
-
Administer the formulation orally via gavage at the desired dose.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.3 mL) from the tail vein into heparinized tubes at predetermined time points (e.g., 0, 0.083, 0.167, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) after administration.
-
Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Sample Preparation for HPLC Analysis:
-
To 100 µL of plasma, add an internal standard.
-
Precipitate proteins by adding acetonitrile. Vortex for 3 minutes and then centrifuge.
-
Transfer the supernatant and process for injection into the HPLC system.
-
-
HPLC Analysis:
-
Data Analysis:
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using non-compartmental analysis software.
-
Protocol 2: Caco-2 Cell Permeability Assay
This is a general protocol for assessing the intestinal permeability of ILA.
-
Cell Culture:
-
Monolayer Integrity Check:
-
Permeability Assay:
-
Wash the cell monolayers with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).
-
Apical to Basolateral (A-B) Transport: Add the ILA solution to the apical (donor) side and fresh transport buffer to the basolateral (receiver) side.
-
Basolateral to Apical (B-A) Transport: Add the ILA solution to the basolateral (donor) side and fresh transport buffer to the apical (receiver) side.
-
Incubate at 37°C with gentle shaking.
-
Collect samples from the receiver compartment at specified time points.
-
-
Sample Analysis:
-
Quantify the concentration of ILA in the collected samples using a validated analytical method like LC-MS/MS.
-
-
Calculation of Apparent Permeability Coefficient (Papp):
-
Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor compartment.
-
-
Data Interpretation:
-
A high Papp value suggests good permeability, while a low Papp value indicates poor permeability.
-
The efflux ratio (Papp(B-A) / Papp(A-B)) can indicate if the compound is a substrate for efflux transporters. An efflux ratio greater than 2 is generally considered significant.[16]
-
Visualizations
Experimental workflow for a typical pharmacokinetic study.
Mechanism of SMEDDS for enhancing ILA absorption.
Proposed metabolic pathway of this compound.
References
- 1. Improvement strategies for the oral bioavailability of poorly water-soluble flavonoids: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Botanical Flavonoids: Efficacy, Absorption, Metabolism and Advanced Pharmaceutical Technology for Improving Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. HPLC Method Determination of this compound and Isoliquiritin in Rat Plasma for Application in Pharmacokinetic Study after an Oral Administration of Zhigancao Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Self-microemulsifying drug delivery system - Wikipedia [en.wikipedia.org]
- 7. A Self-microemulsifying Drug Delivery System (SMEDDS) for a Novel Medicative Compound Against Depression: a Preparation and Bioavailability Study in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. jddtonline.info [jddtonline.info]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. HPLC method determination of this compound and isoliquiritin in rat plasma for application in pharmacokinetic study after an oral administration of zhigancao extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. caco-2 cell permeability assay for intestinal absorption .pptx [slideshare.net]
- 16. Caco-2 Permeability | Evotec [evotec.com]
Addressing matrix effects in LC-MS analysis of Isoliquiritin Apioside.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS analysis of Isoliquiritin Apioside.
Troubleshooting Guides
Issue: Poor sensitivity or inconsistent results for this compound.
This issue is often linked to ion suppression, a common matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer's source.
Question: How can I identify if the matrix effect is causing poor sensitivity for this compound?
Answer:
You can assess the presence and extent of matrix effects using the post-extraction spike method. This involves comparing the peak area of this compound in a standard solution (A) with the peak area of a blank matrix extract spiked with the same concentration of this compound (B).
The matrix effect can be quantified using the following formula:
Matrix Effect (%) = (B / A) * 100
A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement. A significant deviation from 100% confirms that the matrix is impacting your analysis.
Question: My results show significant ion suppression for this compound. What are the primary strategies to mitigate this?
Answer:
There are three main strategies to address matrix effects:
-
Optimize Sample Preparation: The goal is to remove interfering matrix components before LC-MS analysis.
-
Improve Chromatographic Separation: Modifying your LC method can separate this compound from co-eluting matrix components.
-
Utilize an Internal Standard: An appropriate internal standard can compensate for signal variations caused by the matrix.
The following sections provide detailed protocols and guidance on implementing these strategies.
Frequently Asked Questions (FAQs)
Sample Preparation
Q1: What is the most effective sample preparation technique to reduce matrix effects for this compound in plasma?
A1: Both Liquid-Liquid Extraction (LLE) and Protein Precipitation (PPT) followed by a cleanup step have been shown to be effective. LLE with ethyl acetate is reported to be effective in isolating this compound and other flavonoids from plasma, resulting in low matrix effects.[1] Protein precipitation with acetonitrile is a simpler method, but a subsequent cleanup step, for instance with chloroform, is recommended to remove lipid-soluble impurities that can cause ion suppression.[2][3]
Q2: Can you provide a summary of different sample preparation methods and their effectiveness?
A2: The following table summarizes common sample preparation techniques and their general effectiveness in reducing matrix effects for flavonoid analysis in biological matrices.
| Sample Preparation Method | General Principle | Effectiveness in Reducing Matrix Effects | Key Considerations |
| Protein Precipitation (PPT) | A simple method where a solvent like acetonitrile is added to precipitate proteins. | Moderate. Can leave behind phospholipids and other interferences.[4] | Quick and easy, but may require an additional cleanup step for complex matrices. |
| Liquid-Liquid Extraction (LLE) | Separates compounds based on their relative solubilities in two different immiscible liquids. | High. Can provide a cleaner extract compared to PPT.[1] | Requires optimization of solvents and pH. Can be more time-consuming than PPT. |
| Solid-Phase Extraction (SPE) | Compounds in a liquid mixture are separated based on their physical and chemical properties as they pass through a solid adsorbent. | High. Can offer very clean extracts and reduce matrix effects significantly.[4] | Requires method development to select the appropriate sorbent and elution solvents. |
Chromatography
Q3: How can I optimize my LC method to minimize matrix effects?
A3: To improve separation from matrix components, you can:
-
Use a High-Resolution Column: A column with a smaller particle size (e.g., UPLC columns) can provide better peak resolution.
-
Adjust the Mobile Phase Gradient: A slower, more gradual gradient can improve the separation of this compound from interfering compounds.
-
Modify Mobile Phase Composition: The addition of a low concentration of an additive like ammonium formate (e.g., 0.01‰) to the mobile phase has been shown to improve the detection limit and reduce matrix effects for flavonoids.[1]
Internal Standards
Q4: What should I consider when selecting an internal standard (IS) for this compound analysis?
A4: An ideal internal standard should have similar physicochemical properties to the analyte, including retention time and ionization efficiency, but a different mass-to-charge ratio (m/z).[5][6] The best choice is a stable isotope-labeled (SIL) version of this compound (e.g., ¹³C- or ²H-labeled). If a SIL-IS is not available, a structurally similar compound that is not present in the sample can be used. For the analysis of multiple flavonoids, naringenin has been used as an internal standard.[4] Wogonoside has also been used as an internal standard in the HPLC analysis of this compound.[2][3]
Q5: How does an internal standard compensate for matrix effects?
A5: The internal standard is added to all samples, standards, and quality controls at a constant concentration. Since the IS co-elutes with the analyte, it experiences similar matrix effects (ion suppression or enhancement). By calculating the ratio of the analyte's peak area to the IS's peak area, the variability caused by the matrix effect is normalized, leading to more accurate and precise quantification.[5]
Experimental Protocols
Protocol 1: Sample Preparation of Plasma using Liquid-Liquid Extraction (LLE)
This protocol is adapted from a method demonstrated to be effective for the analysis of multiple licorice flavonoids, including this compound, in rat plasma.[1]
-
Sample Collection: Collect plasma samples using an appropriate anticoagulant.
-
Internal Standard Addition: To a 50 µL aliquot of plasma, add the internal standard solution.
-
Extraction:
-
Add 500 µL of ethyl acetate to the plasma sample.
-
Vortex for 5 minutes to ensure thorough mixing.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
-
Solvent Evaporation:
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried residue in 100 µL of the initial mobile phase.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 5 minutes.
-
-
Injection:
-
Transfer the supernatant to an autosampler vial for LC-MS analysis.
-
Protocol 2: Sample Preparation of Plasma using Protein Precipitation (PPT) with Cleanup
This protocol is based on a validated HPLC method for the determination of this compound in rat plasma.[2][3]
-
Sample Collection: Collect plasma samples.
-
Internal Standard Addition: Add the internal standard to a 100 µL aliquot of plasma.
-
Protein Precipitation:
-
Add 300 µL of acetonitrile to the plasma sample.
-
Vortex for 3 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
-
Supernatant Transfer:
-
Transfer the supernatant to a clean tube.
-
-
Cleanup:
-
Add 1,000 µL of chloroform to the supernatant.
-
Vortex for 3 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
-
Aqueous Layer Collection:
-
Carefully collect the upper aqueous layer.
-
-
Injection:
-
Inject an aliquot of the aqueous layer directly into the LC-MS system.
-
Visualizations
Caption: Workflow for LC-MS analysis of this compound with different sample preparation options.
Caption: Logical workflow for troubleshooting matrix effects in LC-MS analysis.
References
- 1. Simultaneous quantification of multiple licorice flavonoids in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HPLC Method Determination of this compound and Isoliquiritin in Rat Plasma for Application in Pharmacokinetic Study after an Oral Administration of Zhigancao Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. UPLC-MS/MS Method for the Determination of 14 Compounds in Rat Plasma and Its Application in a Pharmacokinetic Study of Orally Administered Xiaoyao Powder - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cerilliant.com [cerilliant.com]
- 6. Selection of Internal Standards for Quantitative Matrix-Assisted Laser Desorption/Ionization Mass Spectrometric Analysis Based on Correlation Coefficients - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Isoliquiritin Apioside vs. Isoliquiritigenin: A Comparative Guide to Bioactivity
For researchers and drug development professionals, understanding the nuanced differences between structurally related flavonoids is crucial for identifying promising therapeutic leads. Isoliquiritin Apioside and its aglycone, Isoliquiritigenin, both derived from licorice root (Glycyrrhiza species), exhibit a wide range of overlapping yet distinct biological activities. This guide provides a comprehensive comparison of their bioactivities, supported by experimental data, detailed protocols, and pathway visualizations to aid in research and development decisions.
At a Glance: Key Bioactive Properties
| Bioactivity | This compound (ISLA) | Isoliquiritigenin (ISL) |
| Anti-Cancer | Possesses anti-metastatic and anti-angiogenic properties.[1][2] | Exhibits anti-proliferative effects, induces apoptosis and cell cycle arrest.[3] |
| Anti-Inflammatory | Suppresses MAPK and NF-κB signaling pathways.[3][4][5] | Inhibits NF-κB, NLRP3, and MAPK pathways; activates the Nrf2 pathway.[6][7] |
| Antioxidant | Shows potential in combating oxidative stress-induced genotoxicity.[1] | Demonstrates neuroprotective and antioxidant activities by activating DAF-16/FOXO and SKN-1/Nrf2.[8][9] |
| Other Activities | Effective for treating tetanic contraction.[1][2] | Acts as a tyrosinase inhibitor, NMDA receptor antagonist, and GABA modulator.[10] |
| Bioavailability | Data not readily available. | Low oral bioavailability.[10] |
Quantitative Comparison of Bioactivity
Direct comparison of the bioactivities of this compound (ISLA) and Isoliquiritigenin (ISL) is challenging due to variations in experimental conditions across studies. However, available data provides insights into their relative potencies in different biological assays.
Anti-Cancer Activity
ISL has been extensively studied for its anti-cancer effects across various cell lines. In contrast, ISLA's anti-cancer profile is more focused on its anti-metastatic and anti-angiogenic properties, often without direct cytotoxicity at high concentrations.
Table 1: Anti-Cancer Activity (IC50 values in µM)
| Cell Line | Cancer Type | This compound (ISLA) | Isoliquiritigenin (ISL) | Reference |
| HT1080 | Fibrosarcoma | No significant cytotoxicity up to 100 µM | - | [1][2] |
| Hela | Cervical Cancer | - | 126.5 | [11][12] |
| SKOV-3 | Ovarian Cancer | - | 83.2 | [6] |
| OVCAR-5 | Ovarian Cancer | - | 55.5 | [6] |
| ES2 | Ovarian Cancer | - | 40.1 | [6] |
Note: "-" indicates data not available in the reviewed literature under comparable conditions.
One study directly compared the anti-angiogenic potential of several licorice-derived flavonoids and found the order of potency for anti-tube formation to be: Isoliquiritigenin > Isoliquiritin > Liquiritigenin >> Isoliquiritin-apioside .[5] This suggests that the aglycone form (Isoliquiritigenin) is more potent in inhibiting this aspect of angiogenesis.
Anti-Inflammatory Activity
Both compounds exhibit anti-inflammatory properties by modulating key inflammatory pathways.
Table 2: Anti-Inflammatory Activity
| Assay | Cell Line | Parameter Measured | This compound (ISLA) | Isoliquiritigenin (ISL) | Reference |
| LPS-induced inflammation | RAW 264.7 macrophages | NO production | - | IC50: 20-263 µM (cytotoxicity) | [13][14] |
Note: Direct comparative IC50 values for anti-inflammatory activity were not found in the reviewed literature. The value for ISL represents its cytotoxic concentration range in the inflammatory cell model.
Antioxidant Activity
Both flavonoids demonstrate antioxidant capabilities, though quantitative comparisons are limited.
Table 3: Antioxidant Activity
| Assay | Method | This compound (ISLA) | Isoliquiritigenin (ISL) | Reference |
| Oxidative stress-induced genotoxicity | SOS chromotest | Decreased SOS inducing potency by 83.72% (vs. H₂O₂) and 68.77% (vs. NQO) at 191 µM | - | [1] |
| Oxidative stress-induced genotoxicity | Comet assay | Reduced tail moment by 88.04% (vs. H₂O₂) and 76.64% (vs. NQO) at 191 µM | - | [1] |
| Neuroprotection | H₂O₂-treated cells | - | Significantly inhibited ROS generation and improved antioxidant enzyme activities | [8] |
Note: Direct comparative IC50 values from antioxidant assays like DPPH were not available for both compounds under the same conditions.
Signaling Pathways
The differential bioactivities of ISLA and ISL can be attributed to their modulation of distinct signaling pathways.
This compound: Inhibition of MAPK and NF-κB Pathways
ISLA has been shown to suppress the activation of Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, which are crucial in cancer cell metastasis and inflammation.[3][4][5]
Isoliquiritigenin: Modulation of PI3K/Akt/mTOR and VEGF/VEGFR-2 Pathways
ISL's anti-cancer and anti-angiogenic effects are mediated through the inhibition of the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway and the Vascular Endothelial Growth Factor (VEGF)/VEGF Receptor 2 (VEGFR-2) signaling cascade.[10][15][16][17]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are summarized protocols for key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the compounds on different cell lines.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound or Isoliquiritigenin for 24, 48, or 72 hours.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined from the dose-response curve.
Transwell Migration and Invasion Assay
This assay evaluates the effect of the compounds on cancer cell motility.
-
Chamber Preparation: For invasion assays, coat the upper chamber of a Transwell insert (8 µm pore size) with Matrigel. For migration assays, no coating is needed.
-
Cell Seeding: Seed cells (e.g., 5x10⁴ cells) in serum-free medium into the upper chamber.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Compound Treatment: Add different concentrations of this compound or Isoliquiritigenin to the upper chamber.
-
Incubation: Incubate the plate for 12-24 hours at 37°C.
-
Cell Removal: Remove non-migrated/invaded cells from the upper surface of the membrane with a cotton swab.
-
Staining: Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol and stain with crystal violet.
-
Quantification: Count the stained cells in several random fields under a microscope.
In Vitro Tube Formation Assay
This assay assesses the anti-angiogenic potential of the compounds.
-
Plate Coating: Coat the wells of a 96-well plate with Matrigel and allow it to solidify at 37°C.
-
Cell Seeding: Seed human umbilical vein endothelial cells (HUVECs) onto the Matrigel-coated wells.
-
Compound Treatment: Treat the cells with various concentrations of this compound or Isoliquiritigenin.
-
Incubation: Incubate the plate for 6-12 hours at 37°C to allow for the formation of tube-like structures.
-
Visualization and Quantification: Visualize the tube networks using a microscope and quantify parameters such as the number of nodes, number of branches, and total tube length using imaging software.
Conclusion
Both this compound and Isoliquiritigenin, derived from the licorice plant, demonstrate significant potential in preclinical models of cancer and inflammation. Isoliquiritigenin appears to be a more potent direct anti-proliferative and anti-angiogenic agent, likely due to its aglycone structure facilitating better cell permeability and interaction with intracellular targets. Its activity is prominently linked to the inhibition of the PI3K/Akt/mTOR and VEGF/VEGFR-2 pathways.
On the other hand, this compound exhibits notable anti-metastatic and anti-angiogenic effects, often without direct cytotoxicity, by targeting the MAPK and NF-κB signaling cascades. The glycosidic moiety may influence its solubility, distribution, and mechanism of action.
For researchers, the choice between these two compounds will depend on the specific therapeutic application and the desired biological outcome. Further head-to-head comparative studies under standardized conditions are warranted to fully elucidate their therapeutic potential and to guide the selection of the most promising candidate for further drug development.
References
- 1. pharm.ucsf.edu [pharm.ucsf.edu]
- 2. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. Anti-inflammation of isoliquiritigenin via the inhibition of NF-κB and MAPK in LPS-stimulated MAC-T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-inflammation of isoliquiritigenin via the inhibition of NF-κB and MAPK in LPS-stimulated MAC-T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound | NF-κB | MMP | p38 MAPK | TargetMol [targetmol.com]
- 10. Isoliquiritigenin inhibits cell proliferation and migration through the PI3K/AKT signaling pathway in A549 lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Antitumor Activity of Isoliquiritigenin Amino Acid Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, and Antitumor Activity of Isoliquiritigenin Amino Acid Ester Derivatives [mdpi.com]
- 13. Evidence for Anti-Inflammatory Activity of Isoliquiritigenin, 18β Glycyrrhetinic Acid, Ursolic Acid, and the Traditional Chinese Medicine Plants Glycyrrhiza glabra and Eriobotrya japonica, at the Molecular Level - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evidence for Anti-Inflammatory Activity of Isoliquiritigenin, 18β Glycyrrhetinic Acid, Ursolic Acid, and the Traditional Chinese Medicine Plants Glycyrrhiza glabra and Eriobotrya japonica, at the Molecular Level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Isoliquiritigenin inhibits proliferation and metastasis of MKN28 gastric cancer cells by suppressing the PI3K/AKT/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Isoliquiritin Apioside: In Vivo Therapeutic Efficacy in Acute Lung Injury
A Comparative Guide for Researchers
This guide provides an objective comparison of the in vivo therapeutic effects of Isoliquiritin Apioside (ISLA) in a preclinical model of acute lung injury (ALI). The data presented is based on a study investigating ISLA's efficacy against intestinal ischemia/reperfusion (I/R)-induced ALI in mice. The primary comparison is between ISLA-treated groups and an untreated I/R control group, highlighting the compound's protective mechanisms.
Performance Comparison: this compound vs. Control in I/R-Induced Acute Lung Injury
The following tables summarize the quantitative data from in vivo experiments, demonstrating the therapeutic effects of ISLA.
Table 1: Key Efficacy Parameters
| Parameter | Sham Group | I/R Model Group (Control) | I/R + ISLA (20 mg/kg) | I/R + ISLA (50 mg/kg) |
| Lung Injury Score | Minimal | Severe | Significantly Reduced | More Significantly Reduced |
| Lung Wet/Dry Ratio | Normal | Significantly Increased | Significantly Reduced | More Significantly Reduced |
| Myeloperoxidase (MPO) Activity | Baseline | Significantly Increased | Significantly Reduced | More Significantly Reduced |
| Total Protein in BALF | Low | Significantly Increased | Significantly Reduced | More Significantly Reduced |
| Total Cells in BALF | Low | Significantly Increased | Significantly Reduced | More Significantly Reduced |
| Neutrophils in BALF | Low | Significantly Increased | Significantly Reduced | More Significantly Reduced |
Table 2: Biomarker Modulation in Lung Tissue
| Biomarker | Sham Group | I/R Model Group (Control) | I/R + ISLA (20 mg/kg) | I/R + ISLA (50 mg/kg) |
| Hif-1α Protein Expression | Low | Significantly Upregulated | Significantly Downregulated | More Significantly Downregulated |
| HO-1 Protein Expression | Baseline | Significantly Upregulated | Significantly Downregulated | More Significantly Downregulated |
| Ptgs2 mRNA Level | Baseline | Significantly Increased | Significantly Decreased | More Significantly Decreased |
| Acsl4 mRNA Level | Baseline | Significantly Increased | Significantly Decreased | More Significantly Decreased |
| Gpx4 mRNA Level | Baseline | Significantly Decreased | Significantly Increased | More Significantly Increased |
Experimental Protocols
1. Animal Model of Intestinal I/R-Induced Acute Lung Injury
-
Animals: Male C57BL/6 mice.
-
Procedure:
-
Mice were anesthetized.
-
A midline laparotomy was performed to expose the superior mesenteric artery (SMA).
-
The SMA was occluded with a non-traumatic microvascular clamp for 60 minutes to induce intestinal ischemia.
-
The clamp was then removed to allow for 60 minutes of reperfusion.
-
The sham group underwent the same surgical procedure without SMA occlusion.
-
-
Treatment:
-
This compound (20 mg/kg and 50 mg/kg) was administered orally once daily for 7 consecutive days prior to the I/R procedure.[1]
-
The control group received the vehicle.
-
2. Assessment of Lung Injury
-
Histopathological Examination: Lung tissues were collected, fixed in 4% paraformaldehyde, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E). A lung injury score was determined based on alveolar congestion, hemorrhage, edema, and inflammatory cell infiltration.
-
Lung Edema (Wet/Dry Weight Ratio): The wet weight of the right upper lung lobe was measured immediately after collection. The lobe was then dried in an oven at 60°C for 48 hours to obtain the dry weight. The wet/dry ratio was calculated as an indicator of pulmonary edema.
-
Myeloperoxidase (MPO) Activity: MPO activity, an indicator of neutrophil infiltration, was measured in lung tissue homogenates using a commercial MPO assay kit.
-
Bronchoalveolar Lavage Fluid (BALF) Analysis: The lungs were lavaged with phosphate-buffered saline. The collected BALF was centrifuged, and the supernatant was used to measure total protein concentration. The cell pellet was resuspended to determine the total and differential cell counts.
3. Biomarker Analysis
-
Western Blot: Total protein was extracted from lung tissues to determine the expression levels of Hif-1α and HO-1.
-
Quantitative Real-Time PCR (qRT-PCR): Total RNA was extracted from lung tissues to measure the mRNA expression levels of Ptgs2, Acsl4, and Gpx4.
Visualized Experimental Workflow and Signaling Pathway
References
A Head-to-Head Comparison of Isoliquiritin Apioside and Its Synthetic Analogs in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Isoliquiritin Apioside (ISLA), a prominent chalcone glycoside isolated from the roots of Glycyrrhiza species, has garnered significant attention for its diverse pharmacological activities, including anti-cancer, anti-inflammatory, and anti-angiogenic properties. This guide provides a comprehensive head-to-head comparison of ISLA with its aglycone, Isoliquiritigenin (ISL), and various synthetic analogs of ISL. The data presented herein is intended to inform researchers and drug development professionals on the structure-activity relationships and therapeutic potential of these compounds.
Data Presentation: Quantitative Comparison of Biological Activities
The following tables summarize the key quantitative data from preclinical studies, offering a direct comparison of the efficacy of this compound, Isoliquiritigenin, and its synthetic derivatives.
Table 1: Comparative Cytotoxicity against Human Cancer Cell Lines (IC50 in µM)
| Compound | Hela (Cervical Cancer) | PC-3M (Prostate Cancer) |
| This compound (ISLA) | Data not available | Data not available |
| Isoliquiritigenin (ISL) | 126.5[1] | > 100 |
| Synthetic ISL Analog (Compound 9) | 14.36 [1] | < 40 |
| Synthetic ISL Analog (Compound 15) | Data not available | 30.2 [1] |
| Synthetic ISL Analog (Compound 17) | Data not available | 37.4 [1] |
| 5-Fluorouracil (Positive Control) | 33.59[1] | Data not available |
Table 2: Comparative Anti-Angiogenic Activity
| Compound | Activity | Finding |
| This compound (ISLA) | Anti-angiogenic | Suppressed vessel formation in chorioallantoic membrane assay.[2] |
| Isoliquiritigenin (ISL) | Anti-angiogenic | Potency for anti-tube formation was higher than ISLA.[3] |
| Isoliquiritin | Anti-angiogenic | Potency for anti-tube formation was higher than liquiritigenin and ISLA.[3] |
| Liquiritigenin | Anti-angiogenic | Less potent than ISL and Isoliquiritin.[3] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells (e.g., Hela, PC-3M) in 96-well plates at a density of 5 × 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound, Isoliquiritigenin, or its synthetic analogs for 48 hours.
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well. Shake the plate for 10 minutes to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
IC50 Calculation: The 50% inhibitory concentration (IC50) is calculated using a suitable software (e.g., GraphPad Prism).
Transwell Migration Assay
-
Chamber Preparation: Place a 24-well Transwell insert with an 8 µm pore size polycarbonate membrane into the lower chamber containing medium with a chemoattractant (e.g., 10% FBS).
-
Cell Seeding: Seed cells (e.g., HT1080) in the upper chamber in a serum-free medium.
-
Compound Treatment: Add the test compounds to both the upper and lower chambers.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for the desired time (e.g., 12-24 hours).
-
Cell Fixation and Staining: Remove the non-migrated cells from the upper surface of the membrane. Fix the migrated cells on the lower surface with methanol and stain with a solution such as Crystal Violet.
-
Quantification: Count the number of migrated cells in several random fields under a microscope.
Western Blot for MAPK Phosphorylation
-
Cell Lysis: Treat cells with the compounds for the specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated and total p38, ERK, and JNK overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
NF-κB Activation Assay (Immunofluorescence)
-
Cell Culture and Treatment: Grow cells on coverslips and treat with the test compounds followed by stimulation with an NF-κB activator (e.g., TNF-α).
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Blocking: Block with 1% BSA in PBS.
-
Primary Antibody Incubation: Incubate with a primary antibody against the p65 subunit of NF-κB.
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody.
-
Nuclear Staining: Counterstain the nuclei with DAPI.
-
Imaging: Visualize the cells using a fluorescence microscope. Nuclear translocation of p65 indicates NF-κB activation.
MMP Inhibition Assay (Gelatin Zymography)
-
Sample Preparation: Collect conditioned media from cell cultures treated with the test compounds.
-
Non-reducing SDS-PAGE: Mix the samples with a non-reducing sample buffer and run on an SDS-polyacrylamide gel containing gelatin (1 mg/mL).
-
Renaturation and Development: After electrophoresis, wash the gel with a Triton X-100 solution to remove SDS and allow the enzymes to renature. Incubate the gel in a developing buffer containing CaCl₂ and Tris-HCl at 37°C overnight.
-
Staining: Stain the gel with Coomassie Brilliant Blue R-250.
-
Visualization: Areas of gelatin degradation by MMPs will appear as clear bands against a blue background.
In Vivo Chick Chorioallantoic Membrane (CAM) Assay
-
Egg Incubation: Incubate fertilized chicken eggs for 3-4 days.
-
Window Creation: Create a small window in the eggshell to expose the CAM.
-
Sample Application: Place a sterile filter paper disc soaked with the test compound onto the CAM.
-
Incubation: Seal the window and incubate the eggs for another 48-72 hours.
-
Observation and Quantification: Observe the CAM for changes in blood vessel formation around the filter disc. Quantify the anti-angiogenic effect by measuring the length and number of blood vessels.
Mandatory Visualization
Signaling Pathways
The anti-cancer and anti-inflammatory effects of this compound and its analogs are mediated through the modulation of key signaling pathways.
Caption: ISLA inhibits PMA-induced MAPK and NF-κB signaling pathways.
Experimental Workflow
References
Unraveling the Mechanism of Isoliquiritin Apioside: A Comparative Guide for Researchers
For researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparison of the mechanisms of Isoliquiritin Apioside (ISLA) against other relevant compounds. This document summarizes key experimental findings, presents detailed protocols for replication, and visualizes complex biological pathways to support further research and development in anti-inflammatory and antioxidant therapies.
This compound, a flavonoid glycoside isolated from the root of Glycyrrhiza uralensis (licorice), has garnered significant interest for its diverse pharmacological activities. Published research highlights its potential as an anti-inflammatory, antioxidant, and anti-metastatic agent. This guide aims to consolidate the existing data on its mechanism of action, offering a comparative perspective with established alternatives to aid in the evaluation of its therapeutic potential.
Quantitative Comparison of Bioactivity
To objectively assess the performance of this compound, a comparison of its inhibitory concentrations (IC50) and those of relevant compounds is crucial. The following tables summarize the available quantitative data for ISLA and its aglycone, isoliquiritigenin, alongside the well-established anti-inflammatory drug dexamethasone and the natural antioxidant quercetin.
It is important to note that direct head-to-head studies providing IC50 values for this compound in key anti-inflammatory and antioxidant assays are limited in the currently available public literature. The data presented for ISLA is often qualitative or semi-quantitative. In contrast, more extensive quantitative data is available for its aglycone, isoliquiritigenin, and the selected comparison compounds.
Table 1: Anti-Inflammatory Activity
| Compound | Target/Assay | Cell Line | IC50 / Inhibition | Citation |
| This compound | MMP-9 Activity (Gelatin Zymography) | HT1080 | Significant suppression at 50 & 100 µM | [1] |
| NF-κB p65 nuclear translocation | HT1080 | Inhibition at 50 & 100 µM | [1] | |
| MAPK (p38, ERK, JNK) Phosphorylation | HT1080 | Inhibition at 100 µM | [1] | |
| Isoliquiritigenin | VEGFR-2 Kinase Activity | - | ~100 nM | [2] |
| Cytotoxicity (MTT Assay) | RAW 264.7 | 20 - 263 µM | [3][4] | |
| HMG-CoA Reductase Inhibition | - | 193.77 ± 14.85 µg/mL | [5] | |
| Dexamethasone | NF-κB Inhibition (GM-CSF release) | A549 | 2.2 x 10⁻⁹ M | [6] |
| NF-κB Inhibition (3xκB luciferase) | A549 | 0.5 x 10⁻⁹ M | [6] |
Table 2: Antioxidant Activity
| Compound | Assay | IC50 | Citation |
| This compound | Genotoxicity (H₂O₂ induced) | 83.72% reduction at 191 µM | [7] |
| Quercetin | DPPH Radical Scavenging | ~19.17 µg/mL | [8] |
| H₂O₂ Scavenging | ~36.22 µg/mL | [8] | |
| Isoliquiritigenin | DPPH Radical Scavenging | More effective than quercetin in one study | [9] |
Key Signaling Pathways and Mechanisms
This compound exerts its biological effects by modulating several key signaling pathways implicated in inflammation, cancer progression, and oxidative stress.
Anti-Inflammatory and Anti-Metastatic Mechanisms
The primary anti-inflammatory and anti-metastatic actions of this compound are attributed to its ability to suppress the NF-κB and MAPK signaling pathways . These pathways are central regulators of inflammatory gene expression and cellular processes involved in metastasis.
-
NF-κB Pathway: ISLA has been shown to inhibit the nuclear translocation of the p65 subunit of NF-κB.[1] By preventing p65 from entering the nucleus, ISLA blocks the transcription of pro-inflammatory cytokines and matrix metalloproteinases (MMPs).
-
MAPK Pathway: ISLA suppresses the phosphorylation of key kinases in the MAPK cascade, including p38, ERK, and JNK.[1] The inhibition of these pathways further contributes to the downregulation of inflammatory mediators and enzymes involved in tissue degradation.
-
MMP Inhibition: A direct consequence of NF-κB and MAPK inhibition is the reduced activity and expression of MMPs, particularly MMP-9.[1] MMPs are crucial for the breakdown of the extracellular matrix, a critical step in cancer cell invasion and metastasis.
Antioxidant Mechanism
This compound also demonstrates significant antioxidant properties, primarily through its ability to combat oxidative stress-induced genotoxicity.[7] While the precise mechanisms are still under investigation, it is believed to act as a free radical scavenger. The workflow for assessing this activity often involves challenging cells with an oxidative agent and measuring the extent of DNA damage.
Detailed Experimental Protocols
To facilitate the replication and further investigation of the findings on this compound, this section provides detailed methodologies for key experiments.
NF-κB Luciferase Reporter Assay
This assay is used to quantify the activation of the NF-κB transcription factor.
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T, HeLa) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed cells in a 96-well plate.
-
Transfect the cells with a luciferase reporter plasmid containing NF-κB response elements and a control plasmid (e.g., Renilla luciferase) for normalization.
-
-
Treatment and Induction:
-
After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or the vehicle control.
-
Pre-incubate for a specified time (e.g., 1-2 hours).
-
Induce NF-κB activation by adding a stimulant such as TNF-α (e.g., 20 ng/mL) or PMA.
-
Incubate for an appropriate duration (e.g., 6-8 hours).
-
-
Lysis and Luminescence Measurement:
-
Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Transfer the cell lysates to an opaque 96-well plate.
-
Measure the firefly luciferase activity using a luminometer after adding the luciferase substrate.
-
Subsequently, measure the Renilla luciferase activity for normalization.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the percentage of NF-κB inhibition by comparing the normalized luciferase activity in the treated groups to the stimulated control.
-
MAPK Phosphorylation Western Blot
This method is used to detect the phosphorylation status of key MAPK proteins.
-
Cell Culture and Treatment:
-
Culture cells (e.g., HT1080) to sub-confluency.
-
Serum-starve the cells for 12-24 hours to reduce basal phosphorylation.
-
Pre-treat the cells with different concentrations of this compound or vehicle for 1-2 hours.
-
Stimulate the cells with an appropriate agonist (e.g., PMA, growth factors) for a short period (e.g., 15-30 minutes).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at high speed to pellet cell debris and collect the supernatant.
-
Determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE on a polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
-
Antibody Incubation and Detection:
-
Incubate the membrane with primary antibodies specific for the phosphorylated forms of p38, ERK, and JNK overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Strip the membrane and re-probe with antibodies for the total forms of p38, ERK, and JNK, as well as a loading control (e.g., β-actin or GAPDH).
-
Quantify the band intensities using densitometry software.
-
Normalize the phosphorylated protein levels to the total protein levels.
-
MMP-9 Gelatin Zymography
This assay is used to detect the activity of gelatinases like MMP-9.
-
Sample Preparation:
-
Culture cells and treat them with this compound and a stimulant as described for the Western blot protocol.
-
Collect the conditioned media.
-
Concentrate the media if necessary.
-
Determine the protein concentration.
-
-
Zymogram Gel Electrophoresis:
-
Prepare a polyacrylamide gel containing gelatin (e.g., 1 mg/mL).
-
Mix the protein samples with a non-reducing sample buffer.
-
Run the electrophoresis at a low temperature to prevent protein denaturation.
-
-
Enzyme Renaturation and Development:
-
After electrophoresis, wash the gel with a renaturing buffer (e.g., 2.5% Triton X-100) to remove SDS.
-
Incubate the gel in a developing buffer containing CaCl₂ at 37°C for 16-24 hours to allow for gelatin degradation by the MMPs.
-
-
Staining and Visualization:
-
Stain the gel with Coomassie Brilliant Blue R-250.
-
Destain the gel until clear bands appear against a blue background. The clear bands indicate areas of gelatin degradation by MMPs.
-
-
Data Analysis:
-
Quantify the clear bands using densitometry to determine the relative MMP-9 activity.
-
DPPH Radical Scavenging Assay
This is a common method to assess the antioxidant capacity of a compound.
-
Reagent Preparation:
-
Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Prepare various concentrations of this compound and a standard antioxidant (e.g., quercetin or ascorbic acid) in methanol.
-
-
Assay Procedure:
-
In a 96-well plate, add a small volume of the test compound or standard solution.
-
Add the DPPH solution to each well to initiate the reaction.
-
Include a control well with methanol and the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity for each concentration using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Plot the percentage of inhibition against the concentration of the test compound.
-
Determine the IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.
-
Conclusion
This compound demonstrates promising anti-inflammatory and antioxidant properties through its modulation of the NF-κB and MAPK signaling pathways and its ability to mitigate oxidative stress. While direct quantitative comparisons with established drugs are not extensively available, the existing data, particularly for its aglycone isoliquiritigenin, suggests a potent biological activity. The detailed experimental protocols provided in this guide are intended to empower researchers to further investigate the mechanisms of this compound and to conduct comparative studies that will more definitively establish its therapeutic potential. Future research focusing on generating robust quantitative data will be crucial for the continued development of this natural compound as a potential therapeutic agent.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Therapeutic properties of isoliquiritigenin with molecular modeling studies: investigation of anti-pancreatic acinar cell tumor and HMG-CoA reductase inhibitor activity for treatment of hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Kinetic Approach to Oxygen Radical Absorbance Capacity (ORAC): Restoring Order to the Antioxidant Activity of Hydroxycinnamic Acids and Fruit Juices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evidence for Anti-Inflammatory Activity of Isoliquiritigenin, 18β Glycyrrhetinic Acid, Ursolic Acid, and the Traditional Chinese Medicine Plants Glycyrrhiza glabra and Eriobotrya japonica, at the Molecular Level - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The antioxidant activity and neuroprotective mechanism of isoliquiritigenin - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Cellular Target Engagement of Isoliquiritin Apioside: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Isoliquiritin Apioside (ISLA), a natural flavonoid derived from licorice root, has demonstrated promising anti-inflammatory and anti-cancer properties by modulating key cellular signaling pathways, including the NF-κB and MAPK pathways.[1][2][3] A critical step in the preclinical development of any bioactive compound is the definitive validation of its direct molecular target(s) within the complex cellular environment. This guide provides a comparative overview of established experimental methodologies to validate the cellular target engagement of ISLA, using IκB kinase β (IKKβ) as a putative direct target. The performance of these methods will be compared with alternative small molecule inhibitors targeting related signaling pathways.
Putative Target and Comparative Compounds
Based on its known inhibitory effect on NF-κB signaling, this guide will focus on validating the direct binding of this compound to IκB kinase β (IKKβ) , a central kinase in the canonical NF-κB pathway.[4][5] For comparative analysis, two well-characterized inhibitors will be used:
-
IKK-16: A selective IKKβ inhibitor, serving as a positive control for direct IKKβ engagement.[6]
-
Trametinib: A potent and selective inhibitor of MEK1/2, key kinases in the MAPK signaling cascade, serving as a negative control for direct IKKβ binding and a comparator for pathway-level effects.[7][8]
Comparative Analysis of Target Engagement Validation Methods
This guide will detail and compare three orthogonal methods for validating the interaction between a small molecule and its protein target in a cellular context:
-
Cellular Thermal Shift Assay (CETSA): To assess direct target binding in intact cells.[9][10]
-
Pull-Down Assay with Western Blot: To isolate and identify protein targets that bind to a modified version of the compound.
-
NF-κB Reporter Assay: To measure the functional downstream consequences of target engagement.[3][11]
The following sections will provide detailed experimental protocols, present hypothetical comparative data in tabular format, and visualize the experimental workflows and the relevant signaling pathway.
Table 1: Comparison of Target Engagement Validation Methods for this compound
| Method | Principle | This compound (ISLA) | IKK-16 (Positive Control) | Trametinib (Negative Control) | Advantages | Limitations |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein against heat-induced denaturation.[9] | Increased thermal stability of IKKβ observed. | Significant increase in IKKβ thermal stability. | No change in IKKβ thermal stability. | Label-free, performed in intact cells, reflects physiological conditions.[12] | Requires a specific antibody for detection, may not work for all targets. |
| Pull-Down Assay & Western Blot | A biotinylated form of the compound is used to "pull down" interacting proteins from cell lysates. | IKKβ is detected in the eluate. | IKKβ is strongly detected in the eluate. | IKKβ is not detected in the eluate. | Can identify unknown binding partners.[7] | Requires chemical modification of the compound, potential for non-specific binding. |
| NF-κB Reporter Assay | Measures the transcriptional activity of NF-κB, a downstream effector of IKKβ. | Dose-dependent decrease in TNF-α induced NF-κB activity. | Potent, dose-dependent inhibition of NF-κB activity. | No significant effect on NF-κB activity. | Measures functional cellular outcome, high-throughput. | Indirect measure of target engagement, does not confirm direct binding. |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for IKKβ
This protocol is adapted for a standard Western blot readout.[13][14]
a. Cell Treatment and Heat Shock:
-
Seed HEK293T cells in 6-well plates and grow to 80-90% confluency.
-
Treat cells with ISLA (10 µM), IKK-16 (1 µM), Trametinib (1 µM), or DMSO (vehicle control) for 2 hours at 37°C.
-
Harvest cells by trypsinization, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C, 45°C, 50°C, 55°C, 60°C, 65°C) for 3 minutes in a thermocycler, followed by cooling at 4°C for 3 minutes.
b. Cell Lysis and Protein Quantification:
-
Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).
-
Transfer the supernatant to fresh tubes and determine the protein concentration using a BCA assay.
c. Western Blot Analysis:
-
Normalize the protein concentrations of all samples.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against IKKβ overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using an ECL detection system and quantify the band intensities.
Biotin Pull-Down Assay for IKKβ
This protocol requires a biotinylated version of this compound (Biotin-ISLA).
a. Preparation of Cell Lysate:
-
Grow HEK293T cells in 10 cm dishes to 90% confluency.
-
Lyse the cells in ice-cold lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
b. Pull-Down of Target Proteins:
-
Incubate the cell lysate (1 mg of total protein) with Biotin-ISLA (5 µM) or biotin (negative control) for 4 hours at 4°C with gentle rotation.
-
Add streptavidin-coated magnetic beads and incubate for another 2 hours at 4°C.[11][15]
-
Wash the beads three times with lysis buffer to remove non-specifically bound proteins.[16]
c. Elution and Western Blot:
-
Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.
-
Separate the eluted proteins by SDS-PAGE and perform a Western blot for IKKβ as described in the CETSA protocol.
NF-κB Luciferase Reporter Assay
This assay utilizes a cell line stably expressing a luciferase reporter gene under the control of an NF-κB response element.[3]
a. Cell Seeding and Treatment:
-
Seed HEK293-NF-κB-luciferase reporter cells in a 96-well plate.
-
After 24 hours, pre-treat the cells with increasing concentrations of ISLA, IKK-16, or Trametinib for 2 hours.
-
Stimulate the cells with TNF-α (10 ng/mL) for 6 hours to activate the NF-κB pathway. Include a non-stimulated control.
b. Luciferase Activity Measurement:
-
Lyse the cells using a luciferase lysis buffer.
-
Add luciferase substrate to the cell lysate.
-
Measure the luminescence using a plate reader.
c. Data Analysis:
-
Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to the total protein concentration.
-
Calculate the percentage of inhibition relative to the TNF-α stimulated control.
Mandatory Visualizations
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Workflow for the Biotin Pull-Down Assay.
Caption: The NF-κB signaling pathway and points of inhibition.
References
- 1. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 2. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 3. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. indigobiosciences.com [indigobiosciences.com]
- 5. Streptavidin Bead Pulldown Assay to Determine Protein Homooligomerization [bio-protocol.org]
- 6. dermnetnz.org [dermnetnz.org]
- 7. alzdiscovery.org [alzdiscovery.org]
- 8. ulab360.com [ulab360.com]
- 9. Trametinib in the treatment of melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. neb.com [neb.com]
- 11. Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 13. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. genscript.com [genscript.com]
- 15. Streptavidin Bead Pulldown Assay to Determine Protein Homooligomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
Safety Operating Guide
Navigating the Safe Disposal of Isoliquiritin Apioside: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed protocol for the safe disposal of Isoliquiritin Apioside, a flavonoid glycoside. In the absence of specific disposal mandates for this compound, the following procedures are based on general best practices for laboratory chemical waste management and the known chemical properties of glycosides.
Core Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to consult your institution's specific safety guidelines and the Safety Data Sheet (SDS) for this compound, if available. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All handling of the compound, especially in powdered form, should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust particles.
Quantitative Data Summary
| Property | Value | Citation |
| Molecular Formula | C26H30O13 | [1] |
| Molecular Weight | 550.5 g/mol | [1] |
| Physical Description | Powder | |
| Solubility | Soluble in methanol, ethanol, DMSO, and other organic solvents. |
Step-by-Step Disposal Protocol
This protocol outlines a comprehensive approach to the disposal of this compound, from initial waste collection to final removal.
Step 1: Waste Identification and Segregation
-
Proper Labeling: All waste containers must be clearly labeled as "this compound Waste" and include the concentration and date. Do not use abbreviations.[1]
-
Segregation: Keep this compound waste separate from other chemical waste streams to prevent unintended reactions.[1] Liquid waste should be stored in sealed, leak-proof containers.
Step 2: Chemical Inactivation (Optional, for large quantities or as per institutional policy)
Glycosidic bonds can be hydrolyzed, breaking the molecule down into its sugar (glycone) and non-sugar (aglycone) components.[2][3] This can be achieved through acid hydrolysis. This step should only be performed by trained personnel and in accordance with institutional guidelines.
-
Acid Hydrolysis Methodology:
-
Work in a chemical fume hood and wear appropriate PPE.
-
For small quantities, dilute the this compound waste with water.
-
Slowly add a dilute acid (e.g., hydrochloric acid) to the solution while stirring. The goal is to facilitate the cleavage of the glycosidic bond.[2]
-
Monitor the reaction and allow it to proceed to completion.
-
Neutralize the resulting solution with a suitable base (e.g., sodium bicarbonate) until the pH is between 6.0 and 8.0.
-
The neutralized solution can then be managed as aqueous chemical waste.
-
Step 3: Waste Collection and Storage
-
Solid Waste:
-
Collect any solid this compound waste, including contaminated consumables like gloves and paper towels, in a designated, sealed plastic bag or container.
-
Label the container clearly.
-
-
Liquid Waste:
-
Collect all liquid waste, including solutions from experiments and the neutralized solution from Step 2, in a dedicated, sealed, and properly labeled waste container.
-
Step 4: Final Disposal
-
Contact Environmental Health and Safety (EHS): Your institution's EHS office is the primary resource for final waste disposal.[1] They will provide specific instructions for the collection and disposal of your labeled waste containers.
-
Professional Disposal Service: The EHS office will typically arrange for a certified hazardous waste disposal company to collect and manage the final disposal in compliance with all local, state, and federal regulations.[1]
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the this compound disposal process.
Caption: Logical workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, fostering a secure research environment and upholding environmental stewardship.
References
Essential Safety and Operational Guide for Handling Isoliquiritin Apioside
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Safe Handling, Application, and Disposal of Isoliquiritin Apioside.
This document provides crucial safety and logistical information for the laboratory use of this compound. It is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to handle this compound responsibly, ensuring personal safety and experimental integrity. This guide goes beyond standard product information to build a foundation of trust and reliability in laboratory safety and chemical handling practices.
Immediate Safety and Handling Precautions
Conflicting safety information exists for this compound. While some suppliers classify it as non-hazardous, at least one major supplier (Sigma-Aldrich) has issued a Safety Data Sheet (SDS) identifying it as a self-reactive chemical (Type C), acutely toxic if swallowed or inhaled, and harmful to aquatic life. Therefore, a conservative approach to handling is strongly recommended. Users should adhere to the more stringent safety precautions outlined below until more definitive toxicological data becomes available.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure risk. The following table summarizes the recommended PPE for handling this compound powder and solutions.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing stock solutions (powder form) | Chemical safety goggles with side shields or a face shield. | Nitrile or latex gloves. Regularly inspect for and replace any damaged gloves. | Laboratory coat. | A NIOSH-approved N95 or higher-rated respirator is recommended due to the potential for inhalation toxicity. |
| Handling dilute solutions | Chemical safety goggles. | Nitrile or latex gloves. | Laboratory coat. | Not generally required if handled in a well-ventilated area or a chemical fume hood. |
| Risk of splashing | Face shield in addition to chemical safety goggles. | Nitrile or latex gloves. | Chemical-resistant apron over a laboratory coat. | Not generally required if handled in a chemical fume hood. |
Engineering Controls and Work Practices
-
Ventilation: All handling of this compound powder should be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Eye Wash and Safety Shower: Ensure that an eye wash station and safety shower are readily accessible in the work area.
-
Hygiene: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.
-
Avoid Dust Formation: Handle the powder carefully to avoid generating dust.
Operational and Disposal Plans
Storage
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.
Spill Management
-
Minor Spills (Powder):
-
Wear appropriate PPE.
-
Gently cover the spill with an absorbent material (e.g., vermiculite, sand) to avoid raising dust.
-
Carefully scoop the material into a labeled, sealable container for disposal.
-
Clean the spill area with a wet cloth or paper towels, and place these in the disposal container.
-
-
Minor Spills (Solution):
-
Wear appropriate PPE.
-
Absorb the spill with an inert material (e.g., absorbent pads, vermiculite).
-
Place the contaminated material into a labeled, sealable container for disposal.
-
Clean the spill area with soap and water.
-
Disposal
Dispose of waste this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations. It is classified as hazardous to the aquatic environment, so do not dispose of it down the drain.[1] Contact your institution's environmental health and safety office for specific guidance on chemical waste disposal.
Quantitative Data Summary
The following table provides a summary of key quantitative data for this compound.
| Parameter | Value | Source |
| Molecular Weight | 550.51 g/mol | |
| Purity | >98% (typical) | [2] |
| Solubility | Soluble in DMSO (100 mg/mL), methanol, ethanol, and other organic solvents. | [3] |
| IC₅₀ (MMP-9) | Data not explicitly quantified in the provided search results. | [3][4] |
| IC₅₀ (NF-κB) | Data not explicitly quantified in the provided search results. | [3][4] |
| IC₅₀ (p38 MAPK) | Data not explicitly quantified in the provided search results. | [3][4] |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound, based on published research.[1][5]
Cell Invasion Assay (Transwell Assay)
This protocol describes how to assess the effect of this compound on the invasive potential of cancer cells.
-
Cell Culture: Culture HT1080 fibrosarcoma cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Preparation of Transwell Inserts:
-
Thaw Matrigel on ice overnight.
-
Dilute Matrigel with cold, serum-free DMEM to a final concentration of 1 mg/mL.
-
Add 100 µL of the diluted Matrigel to the upper chamber of a 24-well Transwell insert (8 µm pore size).
-
Incubate at 37°C for 2 hours to allow the gel to solidify.
-
-
Cell Seeding and Treatment:
-
Harvest HT1080 cells and resuspend them in serum-free DMEM at a concentration of 2.5 x 10⁵ cells/mL.
-
Pre-treat the cell suspension with desired concentrations of this compound (e.g., 50 µM, 100 µM) or vehicle control (DMSO) for 12 hours.
-
Add 200 µL of the treated cell suspension to the upper chamber of the Matrigel-coated Transwell inserts.
-
Add 500 µL of DMEM with 10% FBS as a chemoattractant to the lower chamber.
-
-
Incubation and Analysis:
-
Incubate the plate at 37°C for 24 hours.
-
After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with 4% paraformaldehyde for 10 minutes.
-
Stain the cells with 0.1% crystal violet for 20 minutes.
-
Wash the inserts with PBS and allow them to air dry.
-
Count the number of invaded cells in at least five random fields under a microscope.
-
Western Blot for MAPK and NF-κB Pathway Proteins
This protocol details the analysis of key signaling protein phosphorylation to assess the inhibitory effect of this compound.
-
Cell Lysis and Protein Quantification:
-
Culture HT1080 cells and treat with this compound (e.g., 100 µM) for 12 hours, followed by stimulation with 20 nM PMA for 30 minutes.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-p38, phospho-ERK, phospho-JNK, phospho-IκBα, and β-actin overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize to the loading control (β-actin).
-
Visualized Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway of this compound and a typical experimental workflow for its analysis.
Caption: Figure 1: Mechanism of action of this compound in inhibiting the MAPK and NF-κB signaling pathways.
Caption: Figure 2: A typical workflow for investigating the in vitro effects of this compound on cancer cells.
References
- 1. This compound Suppresses in vitro Invasiveness and Angiogenesis of Cancer Cells and Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | NF-κB | MMP | p38 MAPK | TargetMol [targetmol.com]
- 3. This compound | 120926-46-7 [amp.chemicalbook.com]
- 4. This compound CAS#: 120926-46-7 [amp.chemicalbook.com]
- 5. This compound Suppresses in vitro Invasiveness and Angiogenesis of Cancer Cells and Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
